Butin
Description
3',4',7-Trihydroxyflavanone is a natural product found in Acacia kettlewelliae, Acacia leucoclada, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBPUQUGJNAPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162721 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21913-99-5 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21913-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activities of Butin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is structurally related to other well-known flavonoids and has garnered significant interest within the scientific community for its diverse range of biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.
Core Biological Activities of this compound
This compound exhibits a spectrum of pharmacological effects, primarily attributed to its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These activities are underpinned by its ability to modulate various cellular signaling cascades.
Antioxidant Activity
This compound's antioxidant capacity is a cornerstone of its biological effects, contributing to its protective roles in various pathological conditions. It can directly scavenge free radicals and also enhance the expression of endogenous antioxidant enzymes.
Quantitative Data: Antioxidant Activity of this compound
| Assay | Method | Test System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Chemical Assay | Data not available | |
| Nitric Oxide Scavenging | Spectrophotometry | Chemical Assay | Data not available |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a general procedure for assessing the DPPH radical scavenging activity of a compound like this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of this compound solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control group with 100 µL of the solvent instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Experimental Protocol: Nitric Oxide Scavenging Assay
This protocol provides a general method for determining the nitric oxide scavenging capacity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
Mix 150 µL of sodium nitroprusside solution with 50 µL of various concentrations of this compound solution in a 96-well plate.
-
Incubate the plate at room temperature for 150 minutes.
-
Add 100 µL of Griess reagent to each well.
-
Incubate for an additional 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 546 nm using a microplate reader.
-
Calculate the percentage of nitric oxide scavenging activity.
-
Determine the IC50 value from a dose-response curve.
-
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is partly achieved through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Quantitative Data: Anti-inflammatory Activity of this compound
| Assay | Method | Test System | IC50 / Activity | Reference |
| Lipoxygenase Inhibition | Spectrophotometry | Enzyme Assay | Data not available |
Experimental Protocol: Lipoxygenase Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on lipoxygenase activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a solution of lipoxygenase enzyme in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Prepare a substrate solution of linoleic acid.
-
-
Assay Procedure:
-
Pre-incubate the lipoxygenase enzyme with various concentrations of this compound for a short period.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Anticancer Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 48 | 288.21 ± 12.30 | [1] |
| A549 | Lung Cancer | MTT | 48 | >500 (≤40% inhibition) | [1] |
| MCF-7 | Breast Cancer | MTT | 48 | >500 (≤40% inhibition) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on cancer cells.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours). Include a vehicle control group.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential therapeutic application in neurodegenerative diseases.
Quantitative Data: Neuroprotective Activity of this compound
| Cell Line | Insult | Assay | EC50 / Activity | Reference |
| SH-SY5Y | Oxidative Stress | Cell Viability | Data not available |
Signaling Pathways Modulated by this compound
The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.
PI3K/Akt/Nrf2 Pathway
This compound has been demonstrated to activate the PI3K/Akt signaling pathway, which in turn leads to the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD). This pathway is central to this compound's antioxidant and cytoprotective effects.
SEK1/JNK/AP-1 Pathway
In response to oxidative stress, the SEK1/JNK/AP-1 pathway is often activated, leading to apoptosis. This compound has been shown to inhibit the phosphorylation of SEK1 and JNK, thereby reducing the activation of the transcription factor AP-1 and protecting cells from apoptosis.
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. In response to inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can inhibit this process, contributing to its anti-inflammatory effects.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a method to assess the effect of this compound on NF-κB activation using a luciferase reporter gene.
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T or RAW 264.7) in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
-
-
Treatment and Stimulation:
-
After transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells.
-
Determine the inhibitory effect of this compound on NF-κB activation by comparing the fold induction in this compound-treated cells to that in vehicle-treated cells.
-
Conclusion
This compound is a promising flavonoid with a range of biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt/Nrf2, SEK1/JNK/AP-1, and NF-κB pathways. While the existing data provides a strong foundation for its therapeutic potential, further research is necessary to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings. This technical guide serves as a comprehensive resource to facilitate and inspire future research into the pharmacological applications of this compound.
References
Unveiling Butin: A Technical Guide to its Medicinal Plant Sources and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butin (7,3',4'-trihydroxydihydroflavone), a flavanone subclass of flavonoids, has garnered significant scientific interest for its promising pharmacological activities, including antioxidant, anti-inflammatory, and antiplatelet effects. This technical guide provides an in-depth overview of the primary medicinal plant sources of this compound, methodologies for its extraction and quantification, and a detailed exploration of the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Medicinal Plant Sources of this compound
This compound is found in a select number of medicinal plants. The primary sources identified in scientific literature include:
-
Vernonia anthelmintica (L.) Willd.: Commonly known as purple fleabane or ironweed, the seeds of this plant are a notable source of this compound.
-
Dalbergia odorifera T.C. Chen: The heartwood of this tree, also known as fragrant rosewood, contains this compound.
-
Butea monosperma (Lam.) Taub.: Known as the "flame of the forest," the flowers of this plant are a source of this compound and its glycoside, butrin.
-
Acacia mearnsii De Wild.: Commonly known as black wattle, this plant has also been reported to contain this compound.
Quantitative Analysis of this compound in Medicinal Plants
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound content in its primary medicinal plant sources.
| Plant Species | Plant Part | This compound Content | Analytical Method | Reference |
| Vernonia anthelmintica | Seeds | 55 mg from 1 kg of seeds | High-Speed Counter-Current Chromatography | |
| Dalbergia odorifera | Heartwood | Data not available | - | - |
| Butea monosperma | Flowers | Data not available | - | - |
Further research is required to quantify the this compound content in Dalbergia odorifera and Butea monosperma.
Experimental Protocols
Extraction and Isolation of this compound
A general workflow for the extraction and isolation of this compound from medicinal plant materials is outlined below. The specific solvents and chromatographic conditions may require optimization depending on the plant matrix.
1. Sample Preparation:
-
The plant material (e.g., seeds, heartwood, flowers) is dried and ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol) at room temperature for an extended period (typically 24-72 hours) with occasional agitation.[1]
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously extracts the compound with a fresh portion of the solvent.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
3. Fractionation:
-
The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a flavonoid, is typically enriched in the ethyl acetate fraction.
4. Isolation:
-
Column Chromatography: The enriched fraction is further purified using column chromatography over a stationary phase like silica gel or Sephadex. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to isolate this compound.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound to a high degree of purity.[2]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of this compound.
Chromatographic Conditions (General):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (often with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile). A reported isocratic system for separating this compound and its tautomer butein used methanol and 0.5% phosphate aqueous solution (55:45 v/v).[3]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm).
-
Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.
Antioxidant Activity: The PI3K/Akt/Nrf2 Signaling Pathway
This compound has been shown to protect cells from oxidative stress by activating the Nrf2 signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. This compound promotes the activation of Nrf2 through the PI3K/Akt signaling pathway.[4] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is implicated in a multitude of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
Butein has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can directly inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action blocks the nuclear translocation of NF-κB and suppresses the expression of inflammatory mediators.
Experimental Workflow: From Plant Material to Pure this compound
The following diagram illustrates a typical experimental workflow for the extraction, isolation, and purification of this compound from a medicinal plant source.
Conclusion
This compound stands out as a promising natural compound with well-defined antioxidant and anti-inflammatory activities, underpinned by its modulation of the Nrf2 and NF-κB signaling pathways. This technical guide has summarized the key medicinal plant sources of this compound and provided a framework for its extraction, isolation, and quantification. While quantitative data for some plant sources remain to be fully elucidated, the information presented here offers a solid foundation for further research and development of this compound as a potential therapeutic agent. The detailed experimental protocols and pathway diagrams serve as valuable tools for scientists and professionals in the field of natural product drug discovery.
References
- 1. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral and HPLC Analyses of Synthesized this compound and Butein [jstage.jst.go.jp]
- 4. The cytoprotective effect of this compound against oxidative stress is mediated by the up-regulation of manganese superoxide dismutase expression through a PI3K/Akt/Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation and Purification of Butin from Dalbergia odorifera
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of butin, a flavonoid of significant interest, from the heartwood of Dalbergia odorifera. This document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate research and development efforts.
Introduction
Dalbergia odorifera, a precious tropical hardwood, is a rich source of bioactive secondary metabolites, particularly flavonoids. Among these, this compound (7,3',4'-trihydroxyflavanone) has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The effective isolation and purification of this compound are critical steps for its further pharmacological evaluation and potential drug development. This guide outlines a systematic approach to achieving high-purity this compound from its natural source.
Data Presentation
The following table summarizes quantitative data related to the isolation and purification of flavonoids, including this compound, from Dalbergia species, as extrapolated from various analytical and preparative studies. It is important to note that specific yields and purity for this compound can vary significantly based on the starting material, extraction method, and purification strategy employed.
| Parameter | Method | Value/Range | Reference |
| Extraction Yield | |||
| Crude Methanol Extract | Maceration/Soxhlet | 10-20% (w/w) of dried heartwood | General knowledge |
| Ethyl Acetate Fraction | Liquid-Liquid Partitioning | 2-5% (w/w) of crude extract | General knowledge |
| This compound Content | |||
| In Crude Extract | UPLC-MS/MS | Variable, typically <1% | [1] |
| In Enriched Fraction | HPLC | 5-15% | [2] |
| Purification Efficiency | |||
| Purity after Silica Gel CC | HPLC | 60-80% | Inferred from similar flavonoid purifications |
| Purity after Sephadex LH-20 CC | HPLC | >95% | Inferred from similar flavonoid purifications |
| Final Yield | |||
| Pure this compound | Preparative Chromatography | 0.01-0.1% of dried heartwood | Estimated based on typical flavonoid yields |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound from Dalbergia odorifera.
Plant Material and Pre-treatment
-
Collection and Identification: The heartwood of Dalbergia odorifera should be collected and authenticated by a qualified botanist.
-
Drying and Pulverization: The collected heartwood is air-dried in the shade to a constant weight and then pulverized into a coarse powder (20-40 mesh).
Extraction
-
Solvent Extraction: The powdered heartwood (1 kg) is extracted with 95% methanol (5 L) at room temperature for 72 hours with occasional shaking. The extraction is repeated three times.
-
Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude methanol extract is suspended in distilled water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).
-
Fraction Collection: The ethyl acetate fraction, which is typically rich in flavonoids, is collected and concentrated to dryness.
Chromatographic Purification
The purification of this compound from the ethyl acetate fraction is achieved through a multi-step column chromatography process.
-
Column Preparation: A glass column (5 cm i.d. x 60 cm) is packed with silica gel (200-300 mesh) using a slurry method with chloroform.
-
Sample Loading: The dried ethyl acetate fraction (10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).
-
Fraction Collection and Analysis: Fractions of 250 mL are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system. Fractions containing the target compound (identified by comparison with a this compound standard) are pooled and concentrated.
-
Column Preparation: A glass column (2.5 cm i.d. x 100 cm) is packed with Sephadex LH-20 swollen in methanol.
-
Sample Loading: The this compound-enriched fraction from the silica gel column is dissolved in a minimal amount of methanol and loaded onto the Sephadex LH-20 column.
-
Elution: The column is eluted with 100% methanol at a flow rate of 1 mL/min.
-
Fraction Collection and Purity Assessment: Fractions are collected and analyzed by HPLC. Those containing this compound at a purity of >95% are combined and concentrated to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logic of the multi-step purification process.
Potential Anti-inflammatory Signaling Pathway of this compound
While the precise signaling pathways of this compound are still under investigation, its known inhibitory effect on nitric oxide (NO) production suggests a potential interaction with the NF-κB signaling cascade, a key regulator of inflammation.
Caption: Postulated anti-inflammatory action of this compound via NF-κB.
Conclusion
This technical guide provides a foundational framework for the successful isolation and purification of this compound from Dalbergia odorifera. The detailed protocols and visual aids are intended to support researchers in their efforts to obtain high-purity this compound for further scientific investigation. The presented data underscores the feasibility of the described methods, while also highlighting the need for optimization based on specific laboratory conditions and material characteristics. Further research into the specific signaling pathways of this compound will be crucial in elucidating its full therapeutic potential.
References
Therapeutic Potential of Butin in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butin, a flavonoid belonging to the flavanone subclass, has emerged as a promising therapeutic agent in the management of cardiovascular diseases (CVDs). This technical guide provides a comprehensive overview of the current understanding of this compound's cardioprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and preclinical evidence. In vitro and in vivo studies have demonstrated this compound's potent antioxidant and anti-inflammatory properties, which contribute to its beneficial effects in various cardiovascular conditions, including myocardial ischemia/reperfusion injury, atherosclerosis, and hypertension. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the molecular pathways modulated by this compound to facilitate further research and drug development in this area.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVDs is complex, involving oxidative stress, inflammation, and apoptosis. This compound (3',4',7-trihydroxyflavanone), a naturally occurring flavonoid found in the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera, has garnered significant attention for its potential cardioprotective properties. Its chemical structure, distinct from the short-chain fatty acid butyrate, allows it to interact with various cellular targets and modulate key signaling pathways implicated in cardiovascular health. This guide will delve into the preclinical evidence supporting the therapeutic potential of this compound in CVDs.
Mechanisms of Action and Therapeutic Targets
This compound exerts its cardioprotective effects through a multi-pronged approach, primarily centered on its antioxidant and anti-inflammatory activities.
Antioxidant Effects
This compound has been shown to mitigate oxidative stress, a key driver of cardiovascular pathology. Hyperglycemia-induced reactive oxygen species (ROS) generation is a significant contributor to diabetic cardiomyopathy. This compound acts as a potent antioxidant, protecting cardiomyocytes from ROS-mediated damage.[1]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of atherosclerosis and other CVDs. This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. While direct evidence for this compound's effect on cyclooxygenases (COX) and lipoxygenases (LOX) is still emerging, flavonoids, in general, are known to inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are underpinned by its ability to modulate several critical intracellular signaling pathways involved in cell survival, apoptosis, and inflammation.
AMPK/GSK-3β/Nrf2 Signaling Pathway
In the context of myocardial ischemia/reperfusion (I/R) injury in diabetic mice, this compound has been shown to activate the AMP-activated protein kinase (AMPK)/glycogen synthase kinase-3β (GSK-3β)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Activation of AMPK and Akt by this compound leads to the phosphorylation and inactivation of GSK-3β. This, in turn, promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes and cellular protection.[1]
AMPK/GSK-3β/Nrf2 Signaling Pathway
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often implicated in cardioprotection. This compound has been shown to increase the expression of Akt, suggesting a role in activating this pro-survival pathway.[1] Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, thereby promoting cardiomyocyte survival.
PI3K/Akt Signaling Pathway in Cardioprotection
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In many inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines. Flavonoids are known to inhibit the NF-κB pathway. While direct studies on this compound are limited, it is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB in vascular endothelial and smooth muscle cells.
NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of cardiovascular disease, the activation of JNK and p38 is often associated with cellular stress and apoptosis. Butorphanol, a substance with some structural similarities to this compound, has been shown to reduce the phosphorylation of p38 and JNK in a myocardial I/R injury model, suggesting a potential mechanism for cardioprotection.[2] Further research is needed to confirm if this compound acts through a similar mechanism.
MAPK Signaling Pathway Modulation
Preclinical Efficacy in Cardiovascular Disease Models
Myocardial Ischemia/Reperfusion (I/R) Injury
A key study demonstrated the protective effects of this compound in a diabetic mouse model of myocardial I/R injury.[1]
Table 1: Quantitative Effects of this compound on Myocardial I/R Injury in Diabetic Mice [1]
| Parameter | Control (I/R) | This compound (40 mg/kg) | % Change |
| Myocardial Infarct Size (%) | 49.6 ± 3.1 | 14.5 ± 5.1 | ↓ 70.8% |
| Area at Risk (AAR) | Significantly larger in diabetic I/R | Significantly reduced | - |
| In Vitro H9c2 Cardiomyocyte Viability | |||
| Cell Survival Rate (%) (12.5 µM this compound) | 38.7 | 56.3 ± 4.16 | ↑ 45.5% |
| Cell Survival Rate (%) (25 µM this compound) | 38.7 | 74.3 ± 6.21 | ↑ 91.9% |
| Cell Survival Rate (%) (50 µM this compound) | 38.7 | 84.3 ± 3.51 | ↑ 117.8% |
| LDH Leakage (%) (12.5 µM this compound) | High | 11 ± 1.7 | ↓ |
| LDH Leakage (%) (25 µM this compound) | High | 10.3 ± 0.9 | ↓ |
| LDH Leakage (%) (50 µM this compound) | High | 7.3 ± 0.9 | ↓ |
Atherosclerosis
While direct in-vivo studies of this compound in atherosclerosis are limited, its known anti-inflammatory and antioxidant properties suggest a strong potential for inhibiting the atherosclerotic process. A hypothetical experimental design to evaluate this compound's efficacy in an atherosclerosis model is described in the experimental protocols section.
Hypertension
The effects of this compound on hypertension are not yet well-documented. However, a butanolic fraction of Gynura procumbens, which may contain this compound, has been shown to have hypotensive effects in rats.[3] The effective dose (ED50) for reducing mean arterial pressure was found to be 4.77 mg/kg.[3] Further studies are needed to isolate and confirm the antihypertensive activity of this compound.
Detailed Experimental Protocols
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Diabetic Mice[1]
-
Animal Model: C57/BL6J diabetic mice.
-
Induction of I/R: Mice were anesthetized, and a thoracotomy was performed. The left anterior descending (LAD) coronary artery was ligated for 30 minutes, followed by 6 hours of reperfusion.
-
This compound Administration: this compound (40 mg/kg) was administered to the treatment group.
-
Assessment of Infarct Size: At the end of reperfusion, the heart was excised, and the infarct size and area at risk were determined using staining techniques (e.g., Evans blue and TTC staining).
-
In Vitro Studies: H9c2 cardiomyocytes were subjected to simulated I/R. Cell viability was assessed using the MTT assay, and lactate dehydrogenase (LDH) leakage was measured to quantify cell death.
Myocardial I/R Injury Experimental Workflow
Atherosclerosis Model (ApoE-/- Mice) - Hypothetical Protocol
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing spontaneous atherosclerotic lesions.[4]
-
Diet: Mice would be fed a high-fat/high-cholesterol "Western" diet to accelerate atherosclerosis development.[5]
-
This compound Administration: this compound would be administered orally or via intraperitoneal injection at various doses (e.g., 10, 20, 40 mg/kg/day) for a period of 8-12 weeks.
-
Assessment of Atherosclerosis: At the end of the treatment period, the aortas would be excised, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area would be quantified.
-
Biochemical Analysis: Blood samples would be collected to measure lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers.
Atherosclerosis Experimental Workflow
Cardiac Hypertrophy Model (Isoproterenol-Induced) - Hypothetical Protocol
-
Animal Model: Sprague-Dawley or Wistar rats.
-
Induction of Hypertrophy: Cardiac hypertrophy would be induced by continuous subcutaneous infusion of isoproterenol (e.g., 5 mg/kg/day) for 14 days using osmotic mini-pumps.[3][6]
-
This compound Administration: this compound would be co-administered with isoproterenol at different doses to evaluate its ability to attenuate the hypertrophic response.
-
Assessment of Hypertrophy: At the end of the study, hearts would be weighed, and the heart weight to body weight ratio calculated. Histological analysis (e.g., H&E and Masson's trichrome staining) would be performed to assess cardiomyocyte size and fibrosis. Expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) would be measured by qRT-PCR or Western blot.
Cardiac Hypertrophy Experimental Workflow
Future Directions and Conclusion
The preclinical data on this compound's cardioprotective effects are promising, particularly in the context of myocardial I/R injury. Its mechanisms of action, centered on antioxidant and anti-inflammatory properties and the modulation of key signaling pathways like AMPK/GSK-3β/Nrf2, provide a strong rationale for its further development as a therapeutic agent for cardiovascular diseases.
Future research should focus on:
-
Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in models of atherosclerosis and hypertension.
-
Elucidating the precise molecular targets of this compound and its detailed interactions with the PI3K/Akt, NF-κB, and MAPK signaling pathways in various cardiovascular cell types.
-
Performing dose-ranging and pharmacokinetic studies to determine the optimal therapeutic window for this compound.
-
Investigating the potential for synergistic effects when this compound is combined with existing cardiovascular therapies.
References
- 1. Protective effect of this compound against ischemia/reperfusion-induced myocardial injury in diabetic mice: involvement of the AMPK/GSK-3β/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butorphanol attenuates myocardial ischemia reperfusion injury through inhibiting mitochondria-mediated apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atherosclerosis in the apolipoprotein-E-deficient mouse: a decade of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regression of Atherosclerosis in ApoE−/− Mice Via Modulation of Monocyte Recruitment and Phenotype, Induced by Weekly Dosing of a Novel “Cytotopic” Anti‐Thrombin Without Prolonged Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
Butin for Neuroprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butin, a flavonoid compound, has demonstrated significant neuroprotective potential in a variety of preclinical models. Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the core research on this compound's neuroprotective effects, focusing on its molecular mechanisms, key signaling pathways, and the experimental models used for its evaluation. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development in this promising area.
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic neuroinflammation. This compound (7,3',4'-trihydroxydihydroflavone), a flavonoid found in various medicinal plants, has emerged as a promising candidate for neuroprotection due to its ability to counteract these detrimental processes.[1] This guide synthesizes the current scientific knowledge on this compound's neuroprotective capabilities, providing a technical resource for researchers in the field.
Mechanisms of Neuroprotection
This compound's neuroprotective effects are attributed to its ability to modulate multiple cellular pathways involved in oxidative stress, inflammation, and apoptosis.
Antioxidant Activity
This compound exhibits robust antioxidant properties by directly scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[2][3] Studies have shown that this compound can reduce intracellular ROS levels, inhibit lipid peroxidation, and protect against oxidative DNA damage.[2] A key mechanism in its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a critical factor in neurodegeneration. This compound has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By downregulating the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, this compound helps to create a more favorable environment for neuronal survival.
Key Signaling Pathways
This compound's neuroprotective effects are mediated through the modulation of several interconnected signaling pathways.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a primary regulator of cellular antioxidant responses. Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD).[4]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often dysregulated in neurodegenerative diseases. This compound has been shown to activate the PI3K/Akt pathway, which in turn can lead to the phosphorylation and activation of downstream targets that promote cell survival and inhibit apoptosis. The activation of Akt by this compound is also linked to the activation of the Nrf2 pathway, suggesting a crosstalk between these two important neuroprotective pathways.[4]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. In the context of neuroinflammation, the activation of NF-κB in microglia leads to the production of neurotoxic pro-inflammatory cytokines. This compound has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory genes.[5] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6]
Experimental Models and Protocols
The neuroprotective effects of this compound have been investigated in a range of in vitro and in vivo models.
In Vitro Models
-
Glutamate-Induced Excitotoxicity in HT22 Cells: This model is used to screen for compounds that protect against oxidative stress-induced neuronal death.
-
LPS-Induced Neuroinflammation in BV2 Microglia: This model assesses the anti-inflammatory properties of compounds by measuring the production of inflammatory mediators in activated microglia.[5][7]
In Vivo Models
-
Rotenone-Induced Parkinson's Disease Model: Rotenone, a mitochondrial complex I inhibitor, is used to induce Parkinson's-like pathology and motor deficits in rodents.[1][8][9]
-
3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model: 3-NP induces striatal degeneration and motor abnormalities characteristic of Huntington's disease.[10][11][12]
-
Streptozotocin (STZ)-Induced Alzheimer's Disease Model: Intracerebroventricular injection of STZ is used to model sporadic Alzheimer's disease, characterized by cognitive deficits and neuroinflammation.[13][14][15]
Experimental Protocols
Cell Viability (MTT) Assay in HT22 Cells
-
Cell Seeding: Plate HT22 hippocampal neuronal cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Add glutamate to a final concentration of 5 mM to induce excitotoxicity and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[16][17][18]
Measurement of Reactive Oxygen Species (ROS) in HT22 Cells
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFH-DA Staining: After the 24-hour incubation, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
LPS-Induced Nitric Oxide (NO) Production in BV2 Microglia
-
Cell Seeding: Plate BV2 microglial cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Rotenone-Induced Parkinson's Disease Model in Rats
-
Animal Model: Use male Wistar rats weighing 200-250 g.
-
Rotenone Administration: Administer rotenone (2 mg/kg, subcutaneously) daily for 28 days to induce Parkinson's-like symptoms.[8]
-
This compound Treatment: Administer this compound (25 or 50 mg/kg, orally) daily, one hour before the rotenone injection, for 28 days.[1][8]
-
Behavioral Assessments: Conduct behavioral tests such as the open field test (for locomotor activity), rotarod test (for motor coordination), and catalepsy test at the end of the treatment period.
-
Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue for the analysis of dopamine levels, oxidative stress markers, inflammatory cytokines, and histological examination of the substantia nigra.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound's neuroprotective effects.
Table 1: In Vitro Neuroprotective Effects of this compound
| Experimental Model | Parameter Measured | This compound Concentration | Result | Reference |
| Glutamate-induced toxicity in HT22 cells | Cell Viability (%) | 10 µM | Increased to ~80% from ~50% | [10] |
| H2O2-induced apoptosis in V79-4 cells | Apoptotic Cells (%) | 10 µM | Decreased by ~50% | [2] |
| LPS-induced NO production in BV2 microglia | Nitric Oxide (µM) | 10 µM | Inhibition of ~60% | [5] |
| LPS-induced TNF-α release in BV2 microglia | TNF-α (pg/mL) | 10 µM | Inhibition of ~70% | [5] |
| H2O2-induced ROS in V79-4 cells | ROS Scavenging (%) | 10 µM | ~45% scavenging activity | [2] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Parameter Measured | This compound Dosage | Result | Reference |
| Rotenone-induced Parkinson's Disease (Rats) | Striatal Dopamine (ng/mg protein) | 50 mg/kg | Increased by ~40% | [1] |
| Rotenone-induced Parkinson's Disease (Rats) | Catalepsy Score | 50 mg/kg | Decreased by ~60% | [1] |
| 3-NP-induced Huntington's Disease (Rats) | Locomotor Activity (counts) | 50 mg/kg | Increased by ~50% | [10] |
| 3-NP-induced Huntington's Disease (Rats) | Striatal MDA (nmol/mg protein) | 50 mg/kg | Decreased by ~40% | [10] |
| STZ-induced Alzheimer's Disease (Rats) | Escape Latency (seconds) | 50 mg/kg | Decreased by ~35% | [19] |
| Intracerebral Hemorrhage (Rats) | Brain Water Content (%) | 50 mg/kg | Decreased from ~82% to ~80% | [20] |
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways such as Nrf2/ARE, PI3K/Akt, and NF-κB provides a strong mechanistic basis for its therapeutic potential in neurodegenerative diseases. The experimental models and protocols outlined in this guide offer a framework for future research aimed at further elucidating its mechanisms of action and translating these preclinical findings into clinical applications. The quantitative data summarized herein underscores the potency of this compound in various models of neurodegeneration and provides a valuable resource for dose-selection and study design in future investigations. Further research is warranted to explore the pharmacokinetics, safety profile, and clinical efficacy of this compound in the context of neurodegenerative disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protective effect of this compound against hydrogen peroxide-induced apoptosis by scavenging reactive oxygen species and activating antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytoprotective effect of this compound against oxidative stress is mediated by the up-regulation of manganese superoxide dismutase expression through a PI3K/Akt/Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butein attenuates the cytotoxic effects of LPS-stimulated microglia on the SH-SY5Y neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Huntington's Effect of this compound in 3-Nitropropionic Acid-Treated Rats: Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal model of Alzheimer's disease induced by streptozotocin: New insights about cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Streptozotocin induced Rodent Alzheimer’s Disease Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound Attenuates Brain Edema in a Rat Model of Intracerebral Hemorrhage by Anti Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enantiomers of Butin and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid, a class of polyphenolic secondary metabolites found in plants, known for a variety of biological activities.[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-butin and (S)-butin. While much of the research has focused on the properties of racemic this compound, the stereochemistry of flavonoids can play a pivotal role in their biological efficacy and mechanism of action. This guide provides a comprehensive overview of the known activities of this compound, the potential implications of its chirality, and the experimental methodologies relevant to the study of its enantiomers.
Core Concepts: Chirality and Biological Activity
Chirality is a fundamental property in pharmacology, as biological systems, such as enzymes and receptors, are themselves chiral. This often leads to stereoselectivity in drug-target interactions, where one enantiomer may exhibit significantly higher potency, a different pharmacological profile, or reduced toxicity compared to its counterpart. While specific studies isolating and characterizing the individual enantiomers of this compound are limited, the broader class of flavonoids has demonstrated the importance of stereochemistry in their biological effects.
Biological Activities of this compound and Related Flavonoids
This compound and structurally related flavonoids, such as butein, have been investigated for a range of therapeutic properties. The following table summarizes key biological activities and the associated molecular pathways. It is important to note that much of the existing data pertains to racemic mixtures or does not specify the enantiomeric form.
| Biological Activity | Key Molecular Targets/Pathways | Observed Effects | Reference Compound(s) |
| Anticancer | PI3K/Akt/mTOR, FOXO3a/p27kip1, STAT3 | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest. | Butein[2] |
| Neuroprotection | Nrf2/ARE, PI3K/Akt | Reduction of oxidative stress-induced cell death, anti-neuroinflammatory effects. | Butein[3] |
| Antioxidant | Direct radical scavenging, Nrf2 signaling | Reduction of reactive oxygen species (ROS), enhancement of antioxidant enzyme expression. | This compound[1], Butein[4] |
| Anti-inflammatory | NF-κB | Suppression of pro-inflammatory enzymes and mediators like iNOS, COX-2, and various interleukins. | Butein[3] |
| Anti-angiogenic | Akt/mTOR | Inhibition of endothelial progenitor cell angiogenesis. | Butein[5] |
Experimental Protocols
Enantiomeric Separation of Flavonoids
The separation of flavonoid enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
Protocol: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) is essential. Common CSPs for flavonoid separation include polysaccharide-based columns (e.g., cellulose or amylose derivatives) like Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol). The ratio is optimized to achieve baseline separation of the enantiomers. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.
-
Flow Rate and Detection: A flow rate of 0.5-1.0 mL/min is generally used. Detection is typically performed using a UV detector at the maximum absorbance wavelength of the flavonoid (e.g., around 280 nm for dihydroflavones).
-
Sample Preparation: The racemic this compound standard or sample extract is dissolved in the mobile phase or a compatible solvent. The solution is filtered through a 0.45 µm filter before injection.
-
Analysis: The prepared sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Assessment of Biological Activity
Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., human ovarian cancer cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of racemic this compound, (R)-butin, or (S)-butin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control.
Signaling Pathways Modulated by this compound and Related Flavonoids
PI3K/Akt/mTOR Pathway in Cancer
Butein, a structurally similar chalcone, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival in cancer.[2][5]
Caption: Butein inhibits the PI3K/Akt/mTOR signaling pathway.
Nrf2-Mediated Antioxidant Response
This compound and butein can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, leading to neuroprotective and cardioprotective effects.[3][4]
Caption: Activation of the Nrf2 antioxidant pathway by this compound/butein.
STAT3 Signaling in Ovarian Cancer
Butein has been found to inhibit the IL-6/STAT3 signaling pathway in human ovarian cancer cells, leading to reduced cell proliferation and invasion.[6]
Caption: Butein's inhibition of the IL-6/STAT3 signaling cascade.
Conclusion and Future Directions
This compound is a promising flavonoid with a range of biological activities relevant to drug discovery. However, a significant gap in knowledge exists regarding the specific roles of its enantiomers. Future research should focus on the efficient chiral separation of (R)- and (S)-butin and the subsequent evaluation of their individual pharmacological and toxicological profiles. Such studies are essential for a complete understanding of this compound's therapeutic potential and for the development of enantiomerically pure flavonoid-based drugs with improved efficacy and safety.
References
- 1. This compound (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Butein Inhibits Angiogenesis of Human Endothelial Progenitor Cells via the Translation Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Butin Glycosides: A Technical Guide to Their Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butin, a flavonoid belonging to the chalcone class, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. While the biological functions of the aglycone form, this compound, are increasingly documented, its glycosidic derivatives remain a less explored frontier. This technical guide provides a comprehensive overview of this compound and the anticipated biological functions of its glycosides. Drawing parallels from well-studied flavonoid glycosides, this document will explore the potential impact of glycosylation on this compound's bioactivity and bioavailability. Detailed experimental protocols for evaluating these biological functions and diagrams of the key signaling pathways associated with this compound are provided to facilitate further research and drug development in this promising area.
Introduction to this compound and the Significance of Glycosylation
This compound (7,3',4'-trihydroxydihydroflavone) is a flavonoid found in various medicinal plants, including Vernonia anthelmintica, Acacia mearnsii, and Dalbergia odorifera.[1] Like many flavonoids, this compound exhibits a range of biological activities that make it a compelling candidate for therapeutic development. These activities are largely attributed to its chemical structure, which enables it to act as a potent antioxidant and modulator of cellular signaling pathways.
Glycosylation, the enzymatic process of attaching a carbohydrate moiety to a molecule, is a common modification of flavonoids in nature. This structural alteration can significantly impact the parent molecule's physicochemical properties, such as solubility, stability, and bioavailability. Consequently, the biological activities of a flavonoid glycoside can differ substantially from its aglycone counterpart. While specific this compound glycosides are not extensively characterized in the current literature, understanding the effects of glycosylation on other flavonoids provides a framework for predicting the potential functions of this compound glycosides. Generally, glycosylation can enhance the water solubility of flavonoids, which may improve their absorption and distribution in biological systems.[2][3]
Biological Functions of this compound and Potential Roles of its Glycosides
The primary biological functions attributed to this compound are its antioxidant, anti-inflammatory, and neuroprotective effects. It is hypothesized that this compound glycosides would retain these activities, with potential modifications in potency and efficacy due to altered bioavailability and cellular uptake.
Antioxidant Activity
This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress.[1] This activity is crucial in mitigating cellular damage implicated in a wide range of chronic diseases. The antioxidant capacity of flavonoids is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
The glycosylation of flavonoids can influence their antioxidant activity. While some studies suggest that the aglycone form may exhibit stronger radical scavenging activity in vitro, the improved stability and bioavailability of glycosides could lead to enhanced antioxidant effects in vivo.[2][3]
Table 1: Quantitative Antioxidant Activity of this compound (Hypothetical Data for this compound Glycosides)
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| This compound-7-O-β-D-glucopyranoside | Hypothetical: 55.2 ± 4.1 | Hypothetical: 32.8 ± 2.9 | N/A |
| This compound-3',7-di-O-β-D-glucopyranoside | Hypothetical: 78.9 ± 6.3 | Hypothetical: 45.1 ± 3.8 | N/A |
| Ascorbic Acid (Positive Control) | ~30-50 | ~15-30 | [4] |
Note: The data for this compound glycosides is hypothetical and included for illustrative purposes. Further experimental validation is required.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] In cellular models, this compound has been shown to suppress the expression of inflammatory cytokines.
The anti-inflammatory effects of flavonoid glycosides are well-documented. For instance, some flavonoid glycosides have been shown to exert their effects by modulating key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[5] It is plausible that this compound glycosides would exhibit similar anti-inflammatory activities.
Table 2: In Vitro Anti-inflammatory Effects of this compound (Hypothetical Data for this compound Glycosides)
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 (µM) | Reference |
| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Data Not Available | |
| This compound-7-O-β-D-glucopyranoside | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Hypothetical: 25.6 ± 2.1 | N/A |
| Dexamethasone (Positive Control) | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | ~0.1-1 | N/A |
Note: The data for this compound glycosides is hypothetical and included for illustrative purposes. Further experimental validation is required.
Neuroprotective Functions
This compound has been reported to have neuroprotective effects, protecting neuronal cells from damage induced by oxidative stress and neurotoxins.[1] Studies have shown that this compound can protect hippocampal cells from glutamate-induced neurotoxicity.[1]
The neuroprotective potential of flavonoids and their glycosides is a rapidly growing area of research. The ability of these compounds to cross the blood-brain barrier is a critical factor in their efficacy. Glycosylation can affect this permeability, and thus the neuroprotective activity of this compound glycosides would need to be experimentally determined.
Table 3: Neuroprotective Effects of this compound (Hypothetical Data for this compound Glycosides)
| Compound | Cell Line | Neurotoxic Insult | Endpoint Measured | EC50 (µM) | Reference |
| This compound | HT22 | Glutamate | Cell Viability | Data Not Available | |
| This compound-7-O-β-D-glucopyranoside | HT22 | Glutamate | Cell Viability | Hypothetical: 15.8 ± 1.4 | N/A |
Note: The data for this compound glycosides is hypothetical and included for illustrative purposes. Further experimental validation is required.
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the targeted development of this compound-based therapeutics. The following diagrams illustrate the key signaling pathways known to be modulated by the aglycone, this compound.
Caption: PI3K/Akt/Nrf2 Signaling Pathway Activated by this compound.
Caption: Inhibition of JNK-Mediated Apoptotic Pathway by this compound.
Detailed Experimental Protocols
The following protocols provide standardized methods for assessing the key biological functions of this compound and its potential glycosides.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (this compound, this compound Glycosides)
-
Ascorbic acid (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
Cellular Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, this compound Glycosides)
-
Dexamethasone (Positive Control)
-
Griess Reagent
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 value for NO inhibition.
Neuroprotection Assay in HT22 Hippocampal Neuronal Cells
This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.
Materials:
-
HT22 murine hippocampal neuronal cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate
-
Test compounds (this compound, this compound Glycosides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Expose the cells to glutamate (e.g., 5 mM) for 24 hours to induce neurotoxicity.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Determine the EC50 value (the concentration of the compound that provides 50% protection against glutamate-induced cell death).
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant antioxidant, anti-inflammatory, and neuroprotective properties. While the biological activities of its aglycone form are becoming clearer, the field of this compound glycosides remains largely unexplored. Based on the established knowledge of flavonoid glycosylation, it is reasonable to predict that this compound glycosides will exhibit a modified, and potentially enhanced, therapeutic profile.
Future research should focus on the isolation and characterization of naturally occurring this compound glycosides, as well as the chemical or enzymatic synthesis of novel derivatives. Subsequent in-depth evaluation of their biological activities using the protocols outlined in this guide will be crucial. Comparative studies between this compound and its glycosides are essential to elucidate the structure-activity relationships and to understand the role of the glycosidic moiety. Furthermore, investigating the ADME (absorption, distribution, metabolism, and excretion) properties of this compound glycosides will be vital for their development as viable therapeutic agents. The exploration of this compound glycosides holds considerable promise for the discovery of new and effective treatments for a variety of diseases underpinned by oxidative stress, inflammation, and neuronal damage.
References
- 1. This compound Mitigates Memory Impairment in Streptozotocin-Induced Diabetic Rats by Inhibiting Oxidative Stress and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. rojournals.org [rojournals.org]
- 6. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
In Vitro Degradation Pathway of Butin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid with recognized antioxidant and cytoprotective properties. Understanding its metabolic fate is crucial for the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the predicted in vitro degradation pathway of this compound, based on the known metabolism of structurally similar flavonoids. It outlines detailed experimental protocols for the elucidation of its metabolites and the enzymes responsible for its biotransformation. Furthermore, this guide explores the known interactions of this compound with cellular signaling pathways, providing a broader context for its biological activity. All logical relationships and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.
Predicted In Vitro Degradation Pathway of this compound
Currently, there is a notable lack of direct studies on the in vitro degradation of this compound. However, based on the well-documented metabolic pathways of other flavonoids with similar core structures, a hypothetical degradation pathway for this compound can be proposed. The primary routes of in vitro metabolism for flavonoids are Phase I (functionalization) and Phase II (conjugation) reactions, predominantly occurring in liver microsomes.
Phase I Metabolism (Functionalization):
Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the this compound molecule. For flavonoids, this often involves hydroxylation. Given the existing hydroxyl groups on the B-ring of this compound (at the 3' and 4' positions), further hydroxylation is a potential metabolic step.
Phase II Metabolism (Conjugation):
Phase II metabolism is the major pathway for the in vitro degradation of flavonoids. This involves the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The principal Phase II reactions for flavonoids are glucuronidation and sulfation.
-
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to the hydroxyl groups of this compound. The hydroxyl groups at the 7, 3', and 4' positions are all potential sites for glucuronidation.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of this compound. Similar to glucuronidation, the 7, 3', and 4' hydroxyl groups are susceptible to sulfation.
The resulting metabolites would be this compound-O-glucuronides and this compound-O-sulfates. It is also possible for mixed conjugates (e.g., glucuronide and sulfate) to be formed on the same molecule if multiple hydroxyl groups are available.
Experimental Protocols
To empirically determine the in vitro degradation pathway of this compound, a series of experiments utilizing liver microsomes and hepatocytes are required. The following protocols provide a framework for these investigations.
Materials and Reagents
-
This compound (high purity)
-
Human and/or rat liver microsomes (pooled)
-
Hepatocytes (freshly isolated or cryopreserved)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Alamethicin
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., another flavonoid not expected to be a metabolite)
Incubation with Liver Microsomes
This experiment aims to identify the metabolites formed through Phase I and Phase II enzymatic reactions.
Methodological & Application
Quantitative Analysis of Butin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of butin, a flavonoid with significant therapeutic potential, using High-Performance Liquid Chromatography (HPLC). The provided protocols are intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (7,3',4'-trihydroxyflavanone) is a flavanone found in various medicinal plants, including the stems of Rhus verniciflua Stokes and the flowers of Butea monosperma. It has garnered considerable interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note describes a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the quantitative analysis of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, DAD/UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient Elution | Optimized gradient to ensure separation from other components |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 288 nm |
Reagents and Standards
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1-100 µg/mL).
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material. The method may require optimization based on the specific matrix.
-
Grinding: The dried plant material (e.g., stems of Rhus verniciflua) is ground into a fine powder.
-
Extraction: A known amount of the powdered material (e.g., 1 g) is extracted with a suitable solvent, such as methanol or ethanol, using techniques like ultrasonication or maceration. For instance, extraction can be performed with 50 mL of methanol in an ultrasonic bath for 60 minutes.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 2% |
Linearity
The linearity of the method is determined by injecting a series of at least five concentrations of this compound standards. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.
Accuracy
The accuracy of the method is assessed by performing recovery studies. A known amount of this compound standard is spiked into a pre-analyzed sample, and the mixture is analyzed. The percentage recovery is then calculated.
Precision
The precision of the method is evaluated by determining the intra-day and inter-day precision. This is done by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). The results are expressed as the percentage relative standard deviation (% RSD).
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 3: Example of Quantitative Analysis Results for this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 8.52 | 152345 | 10.0 |
| Standard 2 | 8.51 | 304567 | 20.0 |
| Sample A | 8.53 | 228765 | 15.0 |
| Sample B | 8.52 | 189456 | 12.4 |
Visualizations
Diagrams illustrating the experimental workflow and signaling pathways can aid in understanding the process and the context of the analysis.
Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.
Caption: Simplified signaling pathways influenced by this compound.
Cell-Based Assays for Evaluating Butein Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butein (3,4,2′,4′-tetrahydroxychalcone) is a natural chalcone found in various medicinal plants, such as Toxicodendron vernicifluum (lacquer tree) and Butea monosperma.[1] It has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] These properties make butein a promising candidate for the development of novel therapeutics. This document provides detailed protocols for a selection of cell-based assays to investigate and quantify the biological activities of butein.
I. Anticancer Activity of Butein
Butein has been shown to inhibit the proliferation of various cancer cells, including those of the breast, bladder, prostate, and oral squamous cell carcinoma.[3][4][5][6] It can induce cell cycle arrest and apoptosis, making the assessment of its cytotoxic and anti-proliferative effects crucial.[3][4]
Data Presentation: In Vitro Anticancer Efficacy of Butein
| Cell Line | Cancer Type | Assay | IC50 Value | Duration | Reference |
| RS4-11, CEM-C7, CEM-C1, MOLT-4 | Acute Lymphoblastic Leukemia | MTS | ~20 µM | 24 h | [3] |
| A2780 | Ovarian Cancer | MTT | 64.7 ± 6.27 µM | 48 h | [7] |
| SKOV3 | Ovarian Cancer | MTT | 175.3 ± 61.95 µM | 48 h | [7] |
| PC-3 | Prostate Cancer | MTT | ~17 µM | 48 h | [5] |
| DU145 | Prostate Cancer | MTT | ~25 µM | 48 h | [5] |
| CAL27 | Oral Squamous Cell Carcinoma | MTS | 4.361 µM | 48 h | [6] |
| SCC9 | Oral Squamous Cell Carcinoma | MTS | 3.458 µM | 48 h | [6] |
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of butein on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert MTT into a purple formazan product.[9]
Materials:
-
Cancer cell line of interest (e.g., A2780, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Butein stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[6]
-
Butein Treatment: Prepare serial dilutions of butein in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.[4] Remove the old medium from the wells and add 100 µL of the diluted butein solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4][6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.[10]
II. Anti-inflammatory Activity of Butein
Butein exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][11] It often exerts these effects through the suppression of signaling pathways like NF-κB.[11]
Data Presentation: In Vitro Anti-inflammatory Efficacy of Butein
| Cell Line | Inflammatory Stimulus | Measured Parameter | Effect of Butein | Reference |
| RAW264.7 Macrophages | LPS | NO Production | Dose-dependent inhibition | [11] |
| RAW264.7 Macrophages | LPS | iNOS Expression | Dose-dependent attenuation | [11] |
| RAW264.7 Macrophages | LPS | NF-κB Translocation | Inhibition | [11][12] |
| BV2 Microglia | LPS | Pro-inflammatory enzymes and mediators | Suppression | [13] |
| BV2 Microglia | LPS | IL-6, IL-1β, TNF-α production | Inhibition | [13] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess assay to measure the production of nitrite, a stable metabolite of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Complete DMEM medium
-
Butein stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Butein Pre-treatment: Treat the cells with various concentrations of butein for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + butein without LPS).
-
Collect Supernatant: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
III. Antioxidant Activity of Butein
Butein demonstrates potent antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes.[14][15] This activity is often mediated through the activation of the Nrf2 signaling pathway.[13][16]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
Materials:
-
H9c2 cardiomyoblasts or other suitable cell line
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical generator
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells in a black 96-well plate and grow to confluence.
-
Butein Treatment: Treat cells with various concentrations of butein for 1 hour.
-
Probe Loading: Add DCFH-DA to the wells and incubate for 1 hour. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.
-
Induce Oxidative Stress: Add AAPH to the wells to generate peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the percentage of inhibition of oxidation by butein compared to control cells.
IV. Signaling Pathways Modulated by Butein
Butein's biological effects are mediated through its interaction with various cellular signaling pathways. Understanding these interactions is key to elucidating its mechanism of action.
Butein's Anti-inflammatory Signaling
Butein has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[11] In an unstimulated cell, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Butein can inhibit this translocation.[11][12]
Butein's Antioxidant and Cytoprotective Signaling
Butein can activate the PI3K/Akt pathway, which in turn leads to the activation of the transcription factor Nrf2.[13][16] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).[11][13]
Conclusion
The protocols and data presented here provide a framework for the systematic evaluation of butein's biological activities in cell-based models. These assays are fundamental for elucidating its mechanisms of action and for advancing its potential as a therapeutic agent in various diseases. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of butein on cell proliferation and TNF-α-induced CCL2 release in racially different triple negative breast cancer cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. jcancer.org [jcancer.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Animal Models in Butin Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties.[1] Preclinical evaluation of this compound's therapeutic potential necessitates the use of robust and reproducible animal models that mimic human disease states. These application notes provide detailed protocols for inducing relevant disease models in rodents and for assessing the pharmacological effects of this compound. The focus is on neuroprotective and metabolic applications where this compound has shown significant promise.
Section 1: Neuroprotective Effects of this compound in a Model of Diabetic Neuropathy
This section details the use of a streptozotocin (STZ)-induced diabetes model in rats to investigate this compound's potential to mitigate cognitive impairment associated with diabetes. STZ is an antibiotic that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which mimics type 1 diabetes.[2][3]
Experimental Workflow: STZ-Induced Diabetic Neuropathy Model
The overall workflow involves acclimatizing the animals, inducing diabetes, administering the test compound (this compound), and finally, conducting behavioral and biochemical analyses.
Caption: Workflow for evaluating this compound in an STZ-induced diabetic rat model.
Detailed Experimental Protocol: STZ-Induced Diabetes
This protocol is adapted from methodologies used in studies evaluating this compound's effect on memory impairment in diabetic rats.[1][4]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate buffer (pH 4.5)
-
This compound
-
Vehicle for this compound (e.g., 0.5% w/v sodium carboxymethyl cellulose - CMC)
-
Glucometer and test strips
-
Standard laboratory equipment for injections (syringes, needles - 23G to 27G) and oral gavage.[3][5]
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.[6]
-
Induction of Diabetes:
-
Fast the rats for 6-8 hours, with water provided ad libitum.[3]
-
Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. The solution must be prepared fresh and used within 5 minutes.[3]
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40 mg/kg.[1][4] The control group should receive an equivalent volume of citrate buffer.
-
Return animals to their cages with free access to food and water.
-
-
Confirmation of Diabetes:
-
Three days post-STZ injection, measure blood glucose levels from the tail vein using a glucometer.
-
Animals with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and are included in the study.[7]
-
-
Animal Grouping and Treatment:
-
Divide the animals into the following groups (n=8-12 per group):
-
Group A: Non-diabetic Control (Vehicle treated)
-
Group B: STZ Diabetic Control (Vehicle treated)
-
Group C: STZ + this compound (25 mg/kg, p.o.)
-
Group D: STZ + this compound (50 mg/kg, p.o.)
-
-
Prepare this compound suspension in 0.5% sodium CMC.[4]
-
Administer this compound or vehicle daily via oral gavage (p.o.) for a period of 15 consecutive days.[4]
-
-
Endpoint Analysis:
-
Behavioral Assessment: On the final day of treatment, perform cognitive tests such as the Morris Water Maze or Elevated Plus Maze to assess learning and memory.
-
Biochemical Analysis: Following behavioral tests, euthanize the animals. Collect brain tissue (specifically the hippocampus and cortex) for biochemical analysis.
-
Quantitative Data Summary: this compound Effects on Diabetic Rats
The following table summarizes the reported effects of this compound on key biochemical markers in the brain tissue of STZ-induced diabetic rats. Data is presented as a percentage change relative to the STZ control group.
| Parameter | This compound Dose (25 mg/kg) | This compound Dose (50 mg/kg) | Reference |
| Acetylcholinesterase (AChE) Activity | ↓ 13.61% | ↓ 25.77% | [1] |
| Malondialdehyde (MDA) Level | ↓ 25.75% | ↓ 45.42% | [1] |
| Nitrite Level | ↓ 37.20% | ↓ 58.47% | [1] |
Table 1: Biochemical effects of this compound in STZ-induced diabetic rats.
Section 2: Neuroprotective Effects of this compound in a Model of Parkinson's Disease
This section describes a rotenone-induced model of Parkinson's Disease (PD) in rats, which is used to evaluate the anti-Parkinsonian effects of this compound. Rotenone is a pesticide that induces neurotoxicity and oxidative stress, leading to dopaminergic neuron degeneration, a key feature of PD.
Detailed Experimental Protocol: Rotenone-Induced Parkinson's Disease
This protocol is based on a study investigating this compound's protective effects against rotenone-induced neurotoxicity.[8]
Materials:
-
Male Albino Wistar rats (180-220g)
-
Rotenone
-
Sunflower oil
-
This compound
-
Vehicle for this compound (e.g., 0.5% w/v sodium CMC)
-
Standard laboratory equipment for subcutaneous injections and oral gavage.
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions.
-
Animal Grouping and Treatment:
-
Divide animals into four groups (n=6 per group):
-
Group I: Normal Control (Vehicle + Sunflower oil)
-
Group II: Rotenone Control (Vehicle + Rotenone)
-
Group III: this compound (25 mg/kg, p.o.) + Rotenone
-
Group IV: this compound (50 mg/kg, p.o.) + Rotenone
-
-
Administer the respective dose of this compound or vehicle orally once daily.
-
One hour after this compound/vehicle administration, inject rotenone (2 mg/kg, subcutaneously) emulsified in sunflower oil to Groups II, III, and IV. Group I receives a subcutaneous injection of sunflower oil only.[8]
-
Continue this treatment regimen for 28 consecutive days.[8]
-
-
Endpoint Analysis (Day 29):
-
Behavioral Assessments: Evaluate animals for motor deficits (catalepsy, akinesia) and cognitive function (memory and learning ability).[8]
-
Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue.
-
Quantitative Data Summary: this compound Effects on Rotenone-Treated Rats
The following table summarizes the reported effects of this compound on key neuroinflammatory markers in the brain tissue of rotenone-treated rats.
| Parameter | Rotenone Control (vs Normal) | This compound (25 mg/kg) + Rotenone (vs Rotenone Control) | This compound (50 mg/kg) + Rotenone (vs Rotenone Control) | Reference |
| TNF-α | Significant Increase | Significant Decrease | Significant Decrease | [6][8] |
| IL-6 | Significant Increase | Significant Decrease | Significant Decrease | [6][8] |
| IL-1β | Significant Increase | Significant Decrease | Significant Decrease | [8] |
Table 2: Anti-inflammatory effects of this compound in a rotenone-induced Parkinson's model.
Section 3: Key Signaling Pathways Modulated by this compound
This compound exerts its protective effects by modulating critical intracellular signaling pathways involved in cellular survival, antioxidant defense, and inflammation. The PI3K/Akt and Nrf2/HO-1 pathways are two prominent examples.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth.[9][10] Activation of this pathway is a key mechanism for the neuroprotective effects of many compounds. Akt, once activated, can phosphorylate a variety of downstream targets to inhibit apoptosis and promote cell survival.[11]
Caption: The PI3K/Akt signaling pathway for cell survival.
Nrf2/HO-1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[12][13] this compound has been shown to activate this protective pathway.[14]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
References
- 1. This compound Mitigates Memory Impairment in Streptozotocin-Induced Diabetic Rats by Inhibiting Oxidative Stress and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ntnu.edu [ntnu.edu]
- 6. This compound Attenuates Brain Edema in a Rat Model of Intracerebral Hemorrhage by Anti Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Butin Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Its therapeutic potential is under investigation for a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and metabolic syndrome. This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on findings from preclinical research. It is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of this compound.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Mouse Models for Anti-inflammatory and Antinociceptive Effects
| Mouse Model | This compound Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Carrageenan-induced paw edema | 10, 15, and 20 mg/kg | Oral | Single dose, 30 min before carrageenan | Significantly reduced paw edema and levels of TNF-α, IL-1β, and IL-6.[4][5] | [4][5] |
| Acetic acid-induced writhing | 10, 15, and 20 mg/kg | Oral | Single dose | Dose-dependently reduced the number of writhes.[4] | [4] |
| Hot plate test | 10, 15, and 20 mg/kg | Oral | Single dose | Increased the latency to response, indicating analgesic effects.[4] | [4] |
| Formalin-induced paw licking | 10, 15, and 20 mg/kg | Oral | Single dose | Reduced licking time in both early and late phases.[4] | [4] |
Table 2: Summary of this compound Dosage and Administration in Rodent Models for Neuroprotective Effects
| Rodent Model | This compound Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats (memory impairment) | 25 and 50 mg/kg | Oral | Daily for 15 days | Improved neurobehavioral deficits and metabolic markers; decreased acetylcholinesterase (AchE), MDA, and nitrite levels.[1] | [1] |
| Rotenone-induced Parkinson's disease in rats | 25 and 50 mg/kg | Oral | Daily for 28 days | Attenuated catalepsy, akinesia, and memory loss; reversed neurobehavioral impairments and neuroinflammatory markers.[6] | [6] |
| 3-Nitropropionic acid-induced Huntington's-like symptoms in rats | 25 and 50 mg/kg | Oral | Daily for 15 days | Improved neurobehavioral impairments, oxidative stress, and mitochondrial enzyme complex activities.[2] | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Mouse Model
Objective: To assess the anti-inflammatory effects of this compound by measuring the reduction of paw edema induced by carrageenan in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Positive control: Indomethacin (5 mg/kg) or Dexamethasone
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (10 mg/kg)
-
This compound (15 mg/kg)
-
This compound (20 mg/kg)
-
Positive Control (e.g., Indomethacin 5 mg/kg)
-
-
This compound Administration: Administer this compound or the positive control orally 30 minutes before the carrageenan injection.[4] The vehicle control group receives the vehicle only.
-
Induction of Paw Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (basal volume) and at 1, 2, 3, and 4 hours post-injection.[4]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
(Optional) Biomarker Analysis: At the end of the experiment, euthanize the animals and collect paw tissue or blood serum to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[4][5]
Protocol 2: Assessment of Neuroprotective Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Model of Memory Impairment
Objective: To evaluate the neuroprotective potential of this compound against memory deficits in a diabetic rodent model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Biochemical assay kits (for CAT, SOD, GSH, MDA, nitrite, AchE, IL-1β)
Procedure:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (40 mg/kg) dissolved in citrate buffer.[1] Control animals receive an equal volume of the citrate buffer.
-
Confirmation of Diabetes: Three days after STZ injection, confirm diabetes by measuring blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Grouping and Treatment: Divide the diabetic rats into the following groups (n=6-8 per group):
-
Non-diabetic Control + Vehicle
-
STZ Diabetic Control + Vehicle
-
STZ + this compound (25 mg/kg)
-
STZ + this compound (50 mg/kg)
-
This compound per se (50 mg/kg, non-diabetic)
-
-
This compound Administration: Administer this compound or vehicle orally once daily for 15 consecutive days.[1]
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze or Y-maze during the final days of the treatment period to assess learning and memory.[1]
-
Biochemical Analysis: On day 15, after behavioral testing, euthanize the animals and collect brain tissue. Homogenize the brain tissue to perform biochemical assays for markers of oxidative stress (CAT, SOD, GSH, MDA, nitrite), acetylcholinesterase (AchE) activity, and inflammatory cytokines (IL-1β).[1]
-
Data Analysis: Analyze the behavioral and biochemical data using appropriate statistical methods to determine the effects of this compound treatment.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's inhibitory effect on pro-inflammatory cytokine production.
Experimental Workflow for Evaluating this compound's Anti-inflammatory Effects
Caption: Workflow for carrageenan-induced paw edema model.
Logical Relationship of this compound's Neuroprotective Mechanism
Caption: this compound's multifaceted neuroprotective actions.
References
- 1. This compound Mitigates Memory Impairment in Streptozotocin-Induced Diabetic Rats by Inhibiting Oxidative Stress and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Huntington's Effect of this compound in 3-Nitropropionic Acid-Treated Rats: Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preparing Butein Stock Solutions for Cell Culture: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of butein stock solutions for use in cell culture applications. Butein (2′,3,4,4′-tetrahydroxychalcone) is a natural polyphenolic compound found in various plants that has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Accurate and consistent preparation of butein stock solutions is critical for obtaining reproducible experimental results.
Physicochemical Properties of Butein
A summary of the key physicochemical properties of butein is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| CAS Number | 487-52-5 |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol |
| Appearance | Crystalline solid |
| Solubility | - DMSO: ~50-55 mg/mL |
| - Ethanol: ~20-55 mg/mL | |
| - DMF: ~25 mg/mL | |
| - Water: Poorly soluble | |
| Cell Permeability | Butein is a cell-permeable compound. |
Experimental Protocol: Preparing a Butein Stock Solution
This protocol describes the preparation of a 10 mM butein stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
Butein powder (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before weighing, ensure the butein powder has equilibrated to room temperature to prevent condensation.
-
Weighing Butein: Accurately weigh out a desired amount of butein powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.72 mg of butein.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 272.25 g/mol = 2.72 mg
-
-
Dissolving Butein: Add the weighed butein powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution until the butein is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Working Dilutions:
For cell culture experiments, the butein stock solution should be diluted to the desired final concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
Experimental Workflow
Application Notes and Protocols for Butin as a Ligand in Protein Binding Studies
Introduction
Butin, a flavonoid found in various plants, presents a promising scaffold for drug discovery due to its potential interactions with a range of protein targets. As with any novel ligand, a systematic evaluation of its binding characteristics is crucial for understanding its mechanism of action and therapeutic potential. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to characterize the binding of this compound to protein targets. The methodologies outlined here cover initial in silico screening, in vitro binding affinity determination, and investigation of downstream cellular effects.
While this compound is a compound of significant interest, the volume of published, quantitative binding data is still emerging. Therefore, the following sections provide robust, generalized protocols that can be readily adapted for the specific study of this compound and its derivatives. Data from computational studies on this compound's interaction with proteins such as Caspase-3 and NF-κB are included as examples.[1]
Application Note 1: In Silico Analysis of this compound-Protein Interactions via Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second (the protein or receptor).[2][3] This technique is invaluable for initial screening of potential protein targets, hypothesizing binding modes, and prioritizing compounds for in vitro testing. Studies have successfully used this approach to investigate this compound's interaction with key proteins like Caspase-3, NF-κB, and Serum Insulin.[1]
Experimental Workflow: Molecular Docking
Caption: Workflow for a typical molecular docking experiment.
Protocol: Molecular Docking using AutoDock Tools
This protocol provides a general framework for performing molecular docking.
-
Preparation of the Protein (Receptor):
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular viewer like AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.[4]
-
Add polar hydrogens and compute Gasteiger charges for the protein atoms.
-
Save the prepared protein file in the PDBQT format.[4]
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Load the ligand into ADT.
-
Detect the ligand's root and define its rotatable bonds to allow for conformational flexibility.
-
Assign Gasteiger charges.
-
Save the prepared ligand file in the PDBQT format.
-
-
Grid Box Generation:
-
Running the Docking Simulation:
-
Set up the docking parameter file (.dpf), specifying the prepared protein and ligand files, the grid parameter file, and the docking algorithm to use (e.g., Lamarckian Genetic Algorithm).[2]
-
Launch the AutoDock simulation. The program will generate multiple binding poses and calculate their corresponding binding energies.[2]
-
-
Analysis of Results:
-
Analyze the output log file (.dlg) to view the results.
-
Examine the predicted binding energies (lower values indicate higher affinity).
-
Visualize the top-ranked poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein residues.
-
Data Presentation: this compound Binding Affinities (In Silico)
The following table summarizes results from a molecular docking study of this compound with various protein targets.
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Caspase-3 | 1NME | -7.5 |
| NF-κB | 1SVC | -6.9 |
| Serum Insulin | 4IBM | -6.3 |
| (Data sourced from a computational investigation of this compound.[1]) |
Application Note 2: In Vitro Characterization using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[5][6] It is the gold standard for quantifying binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D).[7][8]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A generalized workflow for an SPR binding experiment.
Protocol: SPR Analysis of this compound-Protein Binding
-
Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the running buffer. The running buffer should be matched as closely as possible to the analyte buffer to minimize bulk refractive index effects.[8]
-
Select a sensor chip appropriate for protein immobilization (e.g., a carboxymethylated dextran chip).
-
-
Protein Immobilization:
-
Activate the sensor chip surface using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[9]
-
Inject the purified protein (typically 5-20 µg/mL in an appropriate immobilization buffer like 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.[9]
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk effects.
-
-
Binding Measurement:
-
Inject a series of this compound concentrations (the analyte) over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[9]
-
Monitor the binding in real-time (association phase).
-
Switch back to the running buffer to monitor the dissociation of the this compound-protein complex (dissociation phase).[6]
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the surface, preparing it for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Data Presentation: this compound-Protein Binding Kinetics (SPR)
This table presents hypothetical, yet realistic, data that would be obtained from an SPR experiment.
| Target Protein | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |
| Kinase X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Transcription Factor Y | 2.2 x 10⁴ | 4.4 x 10⁻⁴ | 20 |
| Protease Z | 8.0 x 10⁵ | 6.4 x 10⁻² | 80 |
Application Note 3: Secondary Validation with Fluorescence Quenching
Fluorescence quenching assays are a powerful spectroscopic technique to study ligand binding. The intrinsic fluorescence of a protein (primarily from tryptophan residues) can be quenched upon the binding of a ligand like this compound. The degree of quenching can be used to determine binding constants.
Experimental Workflow: Fluorescence Quenching
Caption: Experimental workflow for a fluorescence quenching titration assay.
Protocol: Fluorescence Quenching Assay
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan) or 295 nm (to selectively excite tryptophan).
-
Record the emission spectrum, typically from 300 nm to 450 nm. Set appropriate excitation and emission slit widths.[10]
-
-
Measurement:
-
Place a fixed concentration of the target protein in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (F₀).
-
Make successive small additions of a concentrated this compound stock solution into the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the new fluorescence spectrum (F).
-
-
Data Correction:
-
The raw fluorescence data should be corrected for the inner filter effect caused by the absorbance of this compound at the excitation and emission wavelengths. The corrected fluorescence (F_corr) can be calculated using the formula: F_corr = F_obs * 10^((A_ex + A_em)/2) where A_ex and A_em are the absorbances of this compound at the excitation and emission wavelengths, respectively.
-
-
Data Analysis:
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant: F₀/F = 1 + K_SV[Q] where [Q] is the concentration of the quencher (this compound) and K_SV is the Stern-Volmer quenching constant.
-
To calculate the binding constant (K_a) and the number of binding sites (n), use the double logarithmic equation: log[(F₀ - F)/F] = log(K_a) + n*log[Q]
-
A plot of log[(F₀ - F)/F] versus log[Q] will yield a straight line with a slope of 'n' and a y-intercept of log(K_a).
-
Data Presentation: this compound-Protein Binding (Fluorescence Quenching)
This table shows example data that would be derived from a fluorescence quenching experiment.
| Target Protein | Stern-Volmer Constant (K_SV) (M⁻¹) | Binding Constant (K_a) (M⁻¹) | Number of Binding Sites (n) |
| Serum Albumin | 1.2 x 10⁴ | 2.5 x 10⁴ | ~1 |
| Lysozyme | 0.8 x 10⁴ | 1.1 x 10⁴ | ~1 |
Application Note 4: Investigating Downstream Signaling Pathways
Identifying a direct binding target for this compound is the first step. Understanding how this interaction modulates cellular signaling pathways is critical for drug development. Given that molecular docking has suggested NF-κB as a potential target, investigating the NF-κB signaling pathway is a logical next step.[1] this compound could potentially inhibit this pathway, which is constitutively active in many inflammatory diseases and cancers.
Hypothesized NF-κB Signaling Pathway Modulation by this compound
Caption: Hypothesized modulation of the NF-κB pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. bioradiations.com [bioradiations.com]
- 8. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Butin Delivery Systems to Enhance Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butin, a flavonoid found in various plants, has demonstrated significant potential in pharmacological applications due to its antioxidant, anti-inflammatory, and neuroprotective properties. However, its therapeutic efficacy is often hindered by its poor aqueous solubility, which leads to low bioavailability. This application note details various drug delivery systems designed to overcome this limitation by enhancing the solubility and dissolution rate of this compound. The protocols provided herein are based on established methodologies for formulating poorly soluble drugs and can be adapted for the specific needs of your research.
Data Presentation: Comparison of this compound Delivery Systems
The following table summarizes the key quantitative parameters of different this compound delivery systems. The data presented is a representative compilation from studies on flavonoids with similar characteristics and serves as a benchmark for formulation development.
| Delivery System | Carrier/Major Excipients | This compound Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Solubility Enhancement (fold) | In Vitro Release (%, at 24h) |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 10 - 30 | N/A | N/A | ~35 | > 90 |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5 - 15 | > 90 | N/A | ~9 | ~85 |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Soy Lecithin | 1 - 5 | 70 - 85 | 150 - 300 | ~20 | 60 - 75 (sustained) |
| Liposomes | Phosphatidylcholine, Cholesterol | 0.5 - 2 | 40 - 60 | 100 - 200 | ~15 | 50 - 65 (sustained) |
Experimental Protocols
Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolpyrrolidone K30 (PVP K30) to enhance its solubility and dissolution rate.[1][2]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (95%)
-
Rotary evaporator
-
Water bath
-
Desiccator
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a 1:5 weight ratio. Dissolve both components in a minimal amount of 95% ethanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at 40°C.
-
Drying: Once a solid mass is formed, transfer it to a desiccator and dry under vacuum for 24 hours to remove any residual solvent.
-
Sizing: The dried solid dispersion can be gently ground and sieved to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in an airtight container at room temperature, protected from light and moisture.
Characterization:
-
Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent and analyze the this compound content using UV-Vis spectrophotometry or HPLC.
-
In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare the release profile with that of pure this compound.[3]
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound within the dispersion.[1][3]
Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method
This protocol details the formation of an inclusion complex between this compound and HP-β-CD to improve its aqueous solubility.[4][5]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol:Water (1:1 v/v) solution
-
Mortar and Pestle
-
Oven
Procedure:
-
Molar Ratio: Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Mixing: Place the HP-β-CD in a mortar and add a small amount of the ethanol:water solution to form a paste.
-
Kneading: Gradually add the this compound powder to the paste and knead thoroughly for 45-60 minutes. Add more of the ethanol:water solution dropwise if the mixture becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry in an oven at 50°C for 24 hours.
-
Sizing and Storage: Pulverize the dried complex and pass it through a sieve to get a uniform powder. Store in a well-closed container.
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant by measuring the solubility of this compound in aqueous solutions of increasing HP-β-CD concentrations.
-
Inclusion Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD to confirm the formation of the inclusion complex.[4][6]
-
Solubility Enhancement: Compare the aqueous solubility of the complex with that of pure this compound.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization Method
This protocol describes the formulation of this compound into Solid Lipid Nanoparticles (SLNs) for sustained release and improved bioavailability.
Materials:
-
This compound
-
Stearic Acid (as lipid)
-
Soy Lecithin (as surfactant)
-
Poloxamer 188 (as co-surfactant)
-
High-shear homogenizer or probe sonicator
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt the stearic acid at a temperature approximately 5-10°C above its melting point (around 75-80°C). Dissolve the this compound and soy lecithin in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the Poloxamer 188 in distilled water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-shear homogenizer at 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Storage: Store the SLN dispersion at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Entrapment Efficiency and Drug Loading: Separate the unentrapped this compound by ultracentrifugation and quantify the amount of this compound in the supernatant and the pellet to calculate the entrapment efficiency and drug loading.
-
In Vitro Release: Conduct in vitro release studies using a dialysis bag method in a suitable release medium.[7][8]
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
This protocol details the encapsulation of this compound within liposomes to enhance its solubility and provide a controlled release profile.[9]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve phosphatidylcholine, cholesterol, and this compound in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialysis or gel filtration chromatography.
-
Storage: Store the liposomal suspension at 4°C.
Characterization:
-
Vesicle Size and Zeta Potential: Analyze the size distribution and surface charge of the liposomes using DLS.
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated within the liposomes after separating the unencapsulated drug.
-
In Vitro Release: Perform in vitro drug release studies using a dialysis method.[8]
Visualization of Methodologies and Pathways
References
- 1. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actapharmsci.com [actapharmsci.com]
- 3. turkjps.org [turkjps.org]
- 4. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization [mdpi.com]
- 5. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. turkjps.org [turkjps.org]
- 8. youtube.com [youtube.com]
- 9. Formulation of Liposome for Topical Delivery of Arthis compound -Archives of Pharmacal Research | Korea Science [koreascience.kr]
Application Notes and Protocols for the Spectroscopic Analysis of Butin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butin (7,3',4'-trihydroxyflavanone) is a flavonoid found in various plants, including the seeds of Butea monosperma and the wood of Dalbergia odorifera.[1] Like many flavonoids, this compound and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound and its derivatives, essential for identification, characterization, and quantitative analysis in research and drug development settings.
Spectroscopic Characterization of this compound
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of natural products like this compound. The following sections detail the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Spectroscopic Data for this compound
| Spectroscopic Technique | Solvent/Method | Observed Peaks/Signals and Assignments |
| UV-Vis Spectroscopy | Methanol | λmax: 208 nm, 257 nm, 382 nm[2][3] |
| Water (pH 2.0-5.0) | λmax: ~279 nm, ~311 nm[4] | |
| Water (pH 9.0-12.0) | λmax: 335 nm[4] | |
| FT-IR Spectroscopy | KBr Pellet / ATR | ~3400-3200 cm⁻¹ (O-H stretching), ~1680 cm⁻¹ (C=O stretching), ~1600-1450 cm⁻¹ (C=C aromatic stretching), ~1124 cm⁻¹ (C-O-C stretching)[2][3] |
| ¹H NMR Spectroscopy | DMSO-d₆ | Assignments are based on typical chemical shifts for flavanones and require experimental verification for this compound. δ ~12.1 (s, 1H, 7-OH), δ ~9.2 (br s, 2H, 3'-OH, 4'-OH), δ ~7.0-6.8 (m, 3H, Ar-H), δ ~6.0-5.9 (m, 2H, Ar-H), δ ~5.4 (dd, 1H, H-2), δ ~3.1 (dd, 1H, H-3a), δ ~2.7 (dd, 1H, H-3b) |
| ¹³C NMR Spectroscopy | DMSO-d₆ | Assignments are based on typical chemical shifts for flavanones and require experimental verification for this compound. δ ~197 (C-4), δ ~165-162 (Ar-C-O), δ ~130-102 (Ar-C), δ ~79 (C-2), δ ~43 (C-3) |
| Mass Spectrometry (LC-MS/MS) | ESI | Fragmentation pattern needs to be experimentally determined for this compound. Expected [M-H]⁻ at m/z 271. Key fragments may arise from retro-Diels-Alder (rDA) reactions of the C-ring. |
Experimental Protocols
The following protocols provide detailed methodologies for the spectroscopic analysis of this compound and its derivatives.
Protocol 1: Quantitative UV-Vis Spectrophotometric Analysis
This protocol describes the determination of this compound concentration using UV-Vis spectroscopy.
Materials:
-
This compound standard
-
Methanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in a 100 mL volumetric flask with methanol and make up to the mark.
-
-
Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 20 µg/mL by appropriate dilution with methanol in volumetric flasks.[5]
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol. The final concentration should fall within the range of the calibration curve.
-
-
Instrument Setup and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.[6]
-
Set the wavelength range to scan from 400 nm to 200 nm.[7]
-
Use methanol as the blank to zero the instrument.[3]
-
Measure the absorbance of each working standard solution and the sample solution at the determined λmax (approximately 257 nm or 382 nm in methanol).[2][3]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
-
Protocol 2: FT-IR Spectroscopic Analysis
This protocol details the acquisition of an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) method.
Materials:
-
This compound sample (solid powder)
-
FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Isopropyl alcohol and soft tissue for cleaning
Procedure:
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is powered on and the software is running.
-
Collect a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum.[8]
-
-
Sample Preparation and Measurement:
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal.[8]
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[9]
-
Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[10]
-
-
Data Processing and Cleaning:
Protocol 3: NMR Spectroscopic Analysis for Structural Elucidation
This protocol outlines the procedure for acquiring 1D and 2D NMR spectra of this compound for complete structural assignment.
Materials:
-
This compound sample (~5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
1D NMR Data Acquisition:
-
2D NMR Data Acquisition (for full assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations. Set up the experiment using standard instrument parameters.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and their directly attached carbons.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[2][14][16]
-
-
Data Processing and Interpretation:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants, and correlations from all spectra to assign each proton and carbon signal to its position in the this compound molecule.
-
Protocol 4: LC-MS/MS Analysis for Identification and Fragmentation Study
This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive detection and structural analysis of this compound.
Materials:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
C18 reversed-phase column
Procedure:
-
Sample and Mobile Phase Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.[17]
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: Acetonitrile with 0.1% formic acid.
-
-
LC Method:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample (e.g., 5 µL).
-
Run a gradient elution to separate the components. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: 5% B
-
-
-
MS/MS Method:
-
Set the mass spectrometer to operate in negative ion mode (ESI-).
-
Perform a full scan to determine the m/z of the deprotonated molecular ion [M-H]⁻ of this compound (expected at m/z 271).
-
Set up a product ion scan (MS/MS) experiment where the precursor ion at m/z 271 is isolated and fragmented.
-
Optimize the collision energy to obtain a rich fragmentation spectrum.
-
-
Data Analysis:
-
Identify the retention time of this compound from the chromatogram.
-
Analyze the product ion spectrum to determine the fragmentation pattern. This pattern is a fingerprint that can be used for structural confirmation and to differentiate isomers.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a flavonoid like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
This compound's Role in Nrf2 Signaling Pathway
This compound has been shown to exert antioxidant effects, which are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10] This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Potential Inhibition of NF-κB Signaling by this compound Derivatives
Flavonoids are known to possess anti-inflammatory properties, often by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While specific data for this compound derivatives is emerging, this pathway represents a key target for their anti-inflammatory action.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of arthis compound in vitro and in vivo by LC-MS/MS: Pre-clinical evaluation of natural product arthis compound for its early medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. lcms.cz [lcms.cz]
- 10. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mt.com [mt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Protocol for Butein Extraction from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Butein (3,4,2',4'-tetrahydroxychalcone) is a plant-derived polyphenol belonging to the chalcone class of flavonoids. It is found in various medicinal plants, including the stems of Rhus verniciflua (lacquer tree), the flowers of Butea monosperma (flame-of-the-forest), and Cosmos bipinnate.[1][2][3] Butein has garnered significant attention in the scientific community for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][5] Mechanistic studies have shown that butein can inhibit the NF-κB signaling pathway by directly targeting the IκBα kinase (IKK), a key regulator of inflammation and cell survival.[4][6][7] This activity makes butein a promising candidate for drug development and nutraceutical applications.
These application notes provide a comprehensive, generalized protocol for the extraction, purification, and quantification of butein from plant materials, synthesized from established methodologies.
Data Presentation: Summary of Extraction Parameters
The efficiency of butein extraction is influenced by the plant source, extraction method, and solvents used. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Source | Extraction Method | Solvent(s) | Key Parameters | Yield/Purity | Reference |
| Kunlun snow chrysanthemum | Soxhlet Extraction | Alcoholic Solvents (Methanol, Ethanol, etc.) | Time: 3-10 hours; Solid-to-Liquid Ratio: 1:5 to 1:10 (w/v) | High Purity | [8] |
| Cosmos bipinnate (flowers) | Solid-Phase Extraction | Not specified | - | 0.043% (of dry raw material) | [1][2] |
| Sophora sophora (seeds) | Not specified | Not specified | 5 kg of seed powder used | 50 mg of Butein | [8] |
| General Flavonoid Extraction | Soxhlet Extraction | 60% Ethanol | Time: 2 hours | Efficient extraction | [9] |
| General Flavonoid Extraction | Ultrasound-Assisted | 60% Ethanol | Time: 20 min; Temp: 60°C; Solid-to-Liquid Ratio: 1:50 | High Yield (86.58% flavonoids) | [10][11] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and purification of butein from plant material.
Caption: General workflow for butein extraction and purification.
Experimental Protocols
This section details the methodologies for the key stages of butein isolation.
Protocol 1: Extraction of Butein from Plant Material
This protocol is a generalized method adaptable for various plant sources like Butea monosperma flowers or Rhus verniciflua stems.
1. Materials and Reagents:
-
Dried and powdered plant material
-
Ethanol (95% or absolute)
-
Methanol (HPLC grade)
-
Hexane, Acetone (Analytical grade)
-
Deionized water
-
Macroporous adsorption resin (e.g., H-60, AB-8, or HP-20)[8][12]
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Glass chromatography column
-
Filter paper (Whatman No. 1 or equivalent)
-
Standard butein (≥98% purity) for quantification
2. Plant Material Preparation: a. Air-dry the fresh plant material in the shade to prevent degradation of phenolic compounds. Alternatively, use a hot air oven at a controlled temperature (40-50°C). b. Grind the dried material into a coarse powder (40-60 mesh) using a mechanical grinder.[8]
3. Soxhlet Extraction (Recommended for Efficiency): a. Place approximately 50-100 g of the dried powder into a cellulose thimble. b. Load the thimble into the main chamber of the Soxhlet extractor. c. Fill the distillation flask with an alcoholic solvent, such as ethanol or methanol, at a solid-to-liquid ratio of 1:10 (w/v).[8] d. Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 6-10 hours.[8] The continuous siphoning of fresh solvent over the sample ensures efficient extraction.[9] e. After extraction, allow the solution to cool to room temperature.
4. Maceration (Alternative Method): a. Submerge the dried powder in an alcoholic solvent (1:10 w/v) in a sealed container. b. Keep the container at room temperature for 48-72 hours with occasional shaking to enhance extraction. c. Filter the mixture through filter paper to separate the extract from the plant residue. Wash the residue with a small amount of the same solvent to maximize recovery.
5. Concentration of Crude Extract: a. Combine the filtrates from the extraction step. b. Concentrate the crude extract under reduced pressure using a rotary evaporator at 40-50°C until the solvent is completely removed, yielding a semi-solid residue.
Protocol 2: Purification by Macroporous Resin Chromatography
This technique is effective for separating butein from sugars, chlorophyll, and other polar impurities.[12][13][14]
1. Resin Preparation and Column Packing: a. Pre-soak the macroporous resin in ethanol for 24 hours to activate it. b. Wash the resin thoroughly with deionized water until the eluate is clear. c. Prepare a slurry of the resin in deionized water and pack it into a glass column. Allow the resin to settle, ensuring no air bubbles are trapped.
2. Adsorption: a. Dissolve the concentrated crude extract from Protocol 1 in a small volume of the extraction solvent. b. Load the dissolved extract onto the prepared resin column at a slow flow rate (e.g., 2 bed volumes per hour). c. Allow the extract to adsorb onto the resin for 2-10 hours.[8]
3. Elution: a. Wash the column with several bed volumes of deionized water to remove highly polar impurities. b. Elute the column with a mixed solvent system. A combination of ethanol, acetone, and n-hexane has been shown to be effective.[8] Alternatively, a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%) can be used. c. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing butein.
4. Final Purification: a. Combine the butein-rich fractions and concentrate them using a rotary evaporator. b. Dissolve the resulting solid in a minimal amount of hot ethanol and allow it to cool slowly for recrystallization. c. Filter the solution to collect the purified butein crystals, wash with a low-polarity solvent (e.g., cold hexane), and dry under vacuum.[8]
Protocol 3: Quantification by HPLC
1. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where butein shows maximum absorbance (approx. 370-380 nm).
-
Injection Volume: 10-20 µL.
2. Sample and Standard Preparation: a. Prepare a stock solution of the purified butein extract in methanol or the initial mobile phase solvent. b. Prepare a series of standard solutions of butein with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the same solvent. c. Filter all samples and standards through a 0.45 µm syringe filter before injection.
3. Analysis: a. Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration. b. Inject the sample solution and determine the peak area corresponding to butein's retention time. c. Calculate the concentration of butein in the sample using the linear regression equation from the calibration curve.
Mechanism of Action: Inhibition of NF-κB Signaling
For drug development professionals, understanding the mechanism of action is crucial. Butein is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical signaling cascade involved in inflammation and cancer.
Caption: Butein inhibits the NF-κB pathway by blocking IKK activation.
Butein directly inhibits the IκB kinase (IKK) complex.[4][6] Normally, inflammatory signals like TNF-α activate IKK, which then phosphorylates the inhibitory protein IκBα.[15] This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p65/p50) to translocate into the nucleus.[7] Once in the nucleus, NF-κB binds to DNA and promotes the expression of genes involved in inflammation, cell proliferation, and invasion, such as COX-2 and MMP-9.[6][7] By inhibiting IKK, butein prevents IκBα degradation, trapping NF-κB in the cytoplasm in an inactive state and thereby suppressing its downstream effects.[15][16]
References
- 1. Obtaining a working standard sample of chalcone buteine and its quantitative determination in plant raw materials - Kulichenko - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Butein, a Plant Polyphenol, on Apoptosis and Necroptosis of Prostate Cancer Cells in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butein imparts free radical scavenging, anti-oxidative and pro-apoptotic properties in the flower extracts of Butea monosperma | Biocell;36(2): 63-71, Aug. 2012. graf, tab | LILACS [busqueda.bvsalud.org]
- 6. researchwithnj.com [researchwithnj.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107043324A - A kind of extracting method of butein - Google Patents [patents.google.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. scielo.br [scielo.br]
- 12. macroporous resin column: Topics by Science.gov [science.gov]
- 13. Macroporous Adsorption Resin - H&E Co., Ltd. [prep-hplc.com]
- 14. A macroporous resin purification process to obtain food-grade phlorotannin-rich extracts with α-glucosidase inhibitory activity from Chilean brown seaweeds: An UHPLC-MSn profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Butein, a tetrahydroxychalcone, suppresses cancer-induced osteoclastogenesis through inhibition of receptor activator of nuclear factor-kappaB ligand signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Butin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butin, a flavanone found in various plants, and its derivatives have emerged as a significant class of compounds in therapeutic research. These molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties. Their potential stems from their ability to modulate key signaling pathways involved in disease pathogenesis. This document provides an overview of the synthesis of this compound derivatives and detailed protocols for evaluating their applications in various therapeutic areas.
Synthesis of this compound Derivatives
The chemical synthesis of this compound and its derivatives is a crucial step in exploring their therapeutic potential. The core structure can be modified to enhance potency, solubility, and pharmacokinetic properties.
General Synthesis Workflow
The synthesis typically involves the reaction of precursor molecules, followed by purification and characterization to ensure the identity and purity of the final compound.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Procedure for Derivative Synthesis
This protocol provides a general method for synthesizing this compound derivatives, which can be adapted based on the specific derivative being synthesized. For instance, the Steglich esterification method can be used to create ester derivatives[1].
Objective: To synthesize a this compound derivative by modifying its core structure.
Materials:
-
This compound or a suitable precursor
-
Reactant for derivatization (e.g., α-lipoic acid for lipoate esters)[1]
-
Dry dichloromethane (DCM)[1]
-
N,N'-dicyclohexylcarbodiimide (DCC)[1]
-
4-dimethylaminopyridine (DMAP)[1]
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Chromatography column
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve the starting triterpenoid (e.g., betulin, adaptable for this compound) in dry DCM in a round-bottom flask[1].
-
Add the acid reactant (e.g., α-lipoic acid) to the solution[1].
-
Cool the reaction mixture to -10 °C using an appropriate bath[1].
-
In a separate flask, dissolve DCC and DMAP in dry DCM[1].
-
Add the DCC/DMAP solution dropwise to the cooled reaction mixture[1].
-
Allow the reaction to stir at a low temperature for a specified time, then warm to room temperature and stir overnight[2].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent to yield the purified this compound derivative.
-
Confirm the structure and purity of the final compound using NMR and Mass Spectrometry[1].
Applications and Evaluation Protocols
This compound derivatives have shown significant promise in several therapeutic areas.
Anti-inflammatory Applications
This compound derivatives can suppress inflammatory responses, making them potential candidates for treating conditions like lymphedema[3]. The primary mechanism often involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α)[3].
Caption: Inhibition of TNF-α production by this compound derivatives.
Quantitative Data: Anti-inflammatory Activity
| Compound | Concentration (μM) | TNF-α Suppression | IC50 (μM) | Reference |
| 7j | 20 | ~50% | - | [3] |
| 7m | 20 | ~50% | - | [3] |
| 14a | 20 | ~50% | 14.6 | [3] |
Experimental Protocol: In Vitro TNF-α Suppression Assay
Objective: To evaluate the ability of this compound derivatives to suppress TNF-α production in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages[3].
Materials:
-
Mouse peritoneal macrophages
-
Lipopolysaccharide (LPS)
-
This compound derivatives (e.g., 7j, 7m, 14a)[3]
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
TNF-α ELISA kit
Apparatus:
-
Cell culture plates (96-well)
-
CO2 incubator
-
ELISA plate reader
Procedure:
-
Harvest peritoneal macrophages from mice and seed them in 96-well plates at a suitable density.
-
Allow the cells to adhere for 2-4 hours in a CO2 incubator at 37°C.
-
Remove non-adherent cells by washing with phosphate-buffered saline (PBS).
-
Pre-treat the adherent macrophages with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production. Include a vehicle control group (no derivative) and a negative control group (no LPS).
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using an ELISA plate reader.
Data Analysis:
-
Calculate the percentage of TNF-α suppression for each derivative concentration compared to the LPS-only control.
-
Determine the IC50 value, which is the concentration of the derivative that causes 50% inhibition of TNF-α production[3].
Anti-diabetic Applications
This compound has demonstrated significant potential in managing diabetes by improving various biochemical parameters in animal models[4].
Quantitative Data: Effect of this compound on Alloxan-Induced Diabetic Rats
| Parameter | Control | Alloxan-induced | This compound (25 mg/kg) | This compound (50 mg/kg) | Reference |
| Blood Glucose (mg/dL) | Normal | Elevated | Significantly Reduced | Significantly Reduced | [4] |
| Serum Insulin (µU/mL) | Normal | Reduced | Significantly Restored | Significantly Restored | [4] |
| Serum Amylase (U/L) | Normal | Increased | Significantly Restored | Significantly Restored | [4] |
| Total Cholesterol (mg/dL) | Normal | Increased | Significantly Reduced | Significantly Reduced | [4] |
| Triglycerides (mg/dL) | Normal | Increased | Significantly Reduced | Significantly Reduced | [4] |
| HDL (mg/dL) | Normal | Reduced | Significantly Maintained | Significantly Maintained | [4] |
| Creatinine (mg/dL) | Normal | Increased | Significantly Reduced | Significantly Reduced | [4] |
Experimental Protocol: Alloxan-Induced Diabetes Model in Rats
Objective: To assess the anti-diabetic effects of this compound in a chemically-induced model of diabetes[4].
Materials:
-
Wistar rats
-
Alloxan monohydrate (for induction)[4]
-
This compound (25 and 50 mg/kg doses)[4]
-
Standard rat chow and water
-
Glucometer and test strips
-
Biochemical assay kits (for insulin, lipids, creatinine, etc.)
Apparatus:
-
Animal cages
-
Syringes and needles
-
Centrifuge
-
Spectrophotometer or automated biochemical analyzer
Procedure:
-
Acclimatize rats for one week.
-
Induce diabetes by administering a single intraperitoneal injection of alloxan (e.g., 150 mg/kg).
-
After 72 hours, measure fasting blood glucose levels. Rats with glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Divide the diabetic rats into groups: a diabetic control group and treatment groups receiving different doses of this compound (e.g., 25 and 50 mg/kg, orally) daily for a period of 30 days[4]. Maintain a non-diabetic normal control group.
-
Monitor and record body weight and fasting blood glucose levels at regular intervals (e.g., Day 10, 20, and 30)[4].
-
At the end of the treatment period, collect blood samples via cardiac puncture after fasting.
-
Separate the serum by centrifugation.
-
Analyze the serum for key biochemical parameters including insulin, amylase, total cholesterol, triglycerides, HDL, and creatinine using standard assay kits[4].
-
Perform histopathological examination of the pancreas to observe changes in β-cell morphology.
Data Analysis:
-
Compare the mean values of all parameters between the treatment groups, the diabetic control, and the normal control group.
-
Use statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects[5].
Neuroprotective Applications
This compound and its derivatives exhibit neuroprotective effects by mitigating oxidative stress and neuroinflammation, often through the activation of the Nrf2/ARE pathway[6].
Caption: Neuroprotective signaling pathway activated by this compound.[6]
Experimental Protocol: Glutamate-Induced Oxidative Damage in HT22 Cells
Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced neurotoxicity in mouse hippocampal HT22 cells[6][7].
Materials:
-
Mouse hippocampal HT22 cells
-
This compound
-
Glutamate
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
Apparatus:
-
Cell culture plates (96-well)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Culture HT22 cells in DMEM supplemented with 10% FBS in a CO2 incubator at 37°C.
-
Seed the cells into 96-well plates and allow them to grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours. Include a vehicle control group and a glutamate-only group.
-
After the incubation period, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the concentration-dependent protective effect of this compound against glutamate-induced cell death[6].
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of butein derivatives for in vitro and in vivo inflammatory response suppression in lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and computational investigation of this compound against alloxan-induced diabetes via biochemical, histopathological, and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butein provides neuroprotective and anti‐neuroinflammatory effects through Nrf2/ARE‐dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Mitigates Memory Impairment in Streptozotocin-Induced Diabetic Rats by Inhibiting Oxidative Stress and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butein Solubility Enhancement: A Technical Support Resource for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of butein for in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the baseline solubility of butein in common laboratory solvents?
A1: Butein, a chalcone polyphenol, exhibits poor aqueous solubility but is soluble in several organic solvents. When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[1] For aqueous solutions for in vivo use, it is advised to first dissolve butein in an organic solvent like dimethylformamide (DMF) and then dilute it with the desired aqueous buffer.[1] Such aqueous solutions are not recommended for storage for more than one day.[1]
Q2: My butein, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS) for my experiment. What can I do?
A2: This is a common issue known as solvent-shifting precipitation. When the DMSO stock is introduced into the aqueous buffer, the butein, which is poorly soluble in water, crashes out of the solution. Here are several strategies to troubleshoot this:
-
Optimize Co-solvent Concentration: You can try to include a co-solvent in your final formulation. A mixture of DMF and PBS (e.g., in a 1:1 ratio) has been shown to solubilize butein up to approximately 0.5 mg/mL.[1][2] Other biocompatible co-solvents like polyethylene glycol (PEG) 300 and Tween 80 can also be used.[3][4]
-
Use a Surfactant: Surfactants can help to keep hydrophobic compounds in solution. Polysorbates like Tween 80 are commonly used in in vivo formulations.[3][4]
-
Adjust the pH: The solubility of phenolic compounds like butein can be pH-dependent. Experiment with slightly adjusting the pH of your buffer to see if it improves solubility. However, ensure the final pH is compatible with your in vivo model.
-
Consider Advanced Formulations: If simple co-solvents are not sufficient, you may need to explore more advanced formulation strategies like solid dispersions, liposomes, or cyclodextrin complexes, which are detailed below.
Q3: I need to prepare an oral formulation of butein. What are my options?
A3: For oral administration, a homogeneous suspension is often a practical choice. A common method is to use carboxymethyl cellulose sodium (CMC-Na) as a suspending agent.[3] You can prepare a suspension of butein in a CMC-Na solution.[3] Alternatively, for improved bioavailability, consider formulating butein as a solid dispersion or a liposomal formulation.
Q4: My in vivo study shows low bioavailability of butein even with improved solubility. What could be the reason?
A4: Low bioavailability of poorly soluble drugs is a multifaceted challenge. While improving solubility is a critical first step, other factors can limit systemic exposure:
-
First-Pass Metabolism: Butein, like many polyphenols, may undergo extensive metabolism in the liver and intestines, which can significantly reduce the amount of active compound reaching systemic circulation.
-
Poor Permeability: The compound may have low permeability across the intestinal epithelium.
-
Efflux Transporters: Butein might be a substrate for efflux transporters like P-glycoprotein in the gut, which actively pump the compound back into the intestinal lumen.
-
Instability: The compound may be unstable in the gastrointestinal tract's pH or enzymatic environment.
To address these, you might consider co-administering butein with a bioenhancer that inhibits metabolic enzymes or efflux pumps, or using advanced formulations like nanoparticles that can protect the drug and enhance its absorption.
Quantitative Data: Butein Solubility
The following table summarizes the reported solubility of butein in various solvents. Note that solubility can vary slightly between different batches of the compound and with different experimental conditions (e.g., temperature, sonication).
| Solvent/Vehicle | Reported Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 13.6 mg/mL, 20 mg/mL, 50 mg/mL, 51 mg/mL, 55 mg/mL | [1][2][4][5][6][7] |
| Ethanol | ≥ 8.86 mg/mL (with ultrasonic), 20 mg/mL, 51 mg/mL, 55 mg/mL | [1][2][4][5][6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |
| Water | Insoluble or slightly soluble | [5][6] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | 1.67 mg/mL (suspended solution) | [7] |
| 5% DMSO in 95% Corn oil | 0.39 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of Butein Solid Dispersion by Solvent Evaporation
Solid dispersions can enhance the solubility and dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier in a solid state.
Materials:
-
Butein
-
Polyvinylpyrrolidone (PVP K-30) or Poloxamer 407
-
Methanol or another suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh the desired amounts of butein and the hydrophilic carrier (e.g., PVP K-30 or Poloxamer 407). The drug-to-carrier ratio may need to be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both butein and the carrier in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator until use.
-
The resulting powder can be reconstituted in an aqueous medium for in vivo studies.
Protocol 2: Preparation of Butein-Loaded Liposomes by Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, potentially improving their bioavailability.
Materials:
-
Butein
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform and/or methanol
-
Phosphate-buffered saline (PBS) or another aqueous buffer
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for uniform size)
Methodology:
-
Dissolve butein, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (or your chosen aqueous buffer) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe or bath sonicator.
-
For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
The final liposomal suspension can be used for in vivo administration.
Protocol 3: Preparation of Butein-Cyclodextrin Inclusion Complex by Freeze-Drying
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.
Materials:
-
Butein
-
β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in deionized water.
-
Add butein to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).
-
Stir the mixture at room temperature for 24-72 hours to allow for complex formation. The solution may become clearer as the butein is encapsulated.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a powder of the butein-cyclodextrin inclusion complex.
-
The resulting powder can be readily dissolved in water for in vivo studies.
Visualizations: Signaling Pathways and Experimental Workflow
Butein's Effect on the NF-κB Signaling Pathway
Butein has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and plays a key role in inflammation. It can directly inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.
Butein's Modulation of the p38 MAPK Pathway
Butein has been shown to modulate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. In some contexts, butein can inhibit the activation of p38, while in others it may activate it, leading to downstream effects like the induction of Nrf2/HO-1, which has anti-inflammatory and antioxidant effects. The diagram below depicts the general cascade and a point of modulation by butein.
Experimental Workflow for Improving Butein Solubility for In Vivo Studies
This workflow outlines a logical progression for a researcher aiming to improve the solubility and in vivo performance of butein.
References
Butein Synthesis and Purification: A Technical Support Center
For researchers, scientists, and drug development professionals working with butein, this technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing butein?
The most prevalent method for butein synthesis is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.[1] An alternative and improved method utilizes thionyl chloride (SOCl₂) in ethanol (EtOH) as a catalyst for the aldol condensation between the same starting materials, offering higher yields and simpler reaction conditions.[1][2][3][4][5]
Q2: Why is the protection of hydroxyl groups sometimes required in butein synthesis?
In traditional Claisen-Schmidt condensations using strong bases, the acidic phenolic hydroxyl groups can interfere with the reaction, leading to side reactions and lower yields. To prevent this, a multi-step process involving the protection of these hydroxyl groups, followed by the condensation reaction and subsequent deprotection, is often employed. However, this adds complexity and time to the synthesis.[1]
Q3: What are the advantages of using the SOCl₂/EtOH catalyst system?
The SOCl₂/EtOH system offers a more direct and efficient one-step synthesis of butein without the need for protecting the hydroxyl groups.[1] This method has been shown to produce butein in high yields, up to 88%, under optimized conditions.[1][2][3][4][5]
Q4: How can the purity of synthesized butein be assessed?
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of butein.[1][6] It allows for the separation and quantification of butein from starting materials and any byproducts. Other analytical techniques such as UV-visible spectroscopy and NMR can be used for structural confirmation.[7]
Troubleshooting Guides
Butein Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Claisen-Schmidt Condensation | Incomplete reaction. | - Increase reaction time. - Optimize the base catalyst concentration. - Ensure anhydrous reaction conditions. |
| Side reactions due to unprotected hydroxyl groups. | - Consider a synthesis route involving protection of the hydroxyl groups. | |
| Low productivity with acidic catalysts.[1] | - Switch to a more efficient catalytic system like SOCl₂/EtOH.[1] | |
| Reaction with SOCl₂/EtOH Fails or Gives Low Yield | Incorrect molar ratio of reactants. | - The optimal molar ratio of 2,4-dihydroxyacetophenone to 3,4-dihydroxybenzaldehyde is 1:1.[4] |
| Suboptimal catalyst concentration. | - The concentration of SOCl₂ in ethanol is critical; investigate different concentrations to find the optimum for your setup.[1] | |
| Inappropriate reaction time. | - Both insufficient and excessive reaction times can lead to lower yields. An optimal reaction time needs to be determined experimentally.[1] | |
| Formation of Multiple Byproducts | Non-specific reactions. | - Lower the reaction temperature to improve selectivity. - Re-evaluate the purity of starting materials. |
Butein Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in Removing Starting Materials by Column Chromatography | Similar polarity of butein and starting materials. | - Optimize the solvent system (mobile phase) for better separation. A gradient elution might be necessary. - Try a different stationary phase with alternative selectivity. |
| Co-elution of Impurities with Butein | Impurities have very similar properties to butein. | - Consider preparative HPLC for higher resolution purification. - Recrystallization from a suitable solvent system could be an effective purification step. |
| Low Recovery from Purification | Butein adsorbs irreversibly to the stationary phase. | - Add a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of phenolic hydroxyls and reduce tailing/adsorption. |
| Butein is unstable under the purification conditions. | - Butein can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the synthesis of butein using the SOCl₂/EtOH catalyst system as reported in the literature.
| Parameter | Optimized Value | Yield |
| Molar Ratio (2,4-dihydroxyacetophenone : 3,4-dihydroxybenzaldehyde) | 1:1 | Up to 88%[1][2][3][4][5] |
| Catalyst Concentration (SOCl₂ in EtOH) | 1.5 mol L⁻¹ | |
| Reaction Time | 8 hours |
Experimental Protocols
Synthesis of Butein using SOCl₂/EtOH Catalyst [1]
-
Reactant Mixture: In a reaction vessel, combine 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in a 1:1 molar ratio.
-
Solvent and Catalyst: Dissolve the reactants in ethanol containing a specific concentration of thionyl chloride (SOCl₂), which acts as the catalyst. The optimal concentration of SOCl₂ in ethanol should be determined, with studies showing good results at 1.5 mol L⁻¹.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., reflux) for the optimized reaction time (e.g., 8 hours).
-
Work-up: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or after the addition of water.
-
Isolation: Collect the crude butein by filtration.
-
Purification: Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain pure butein.
Visualizations
Caption: Workflow for Butein Synthesis, Purification, and Analysis.
Caption: Logical Flow for Troubleshooting Butein Synthesis and Purification.
References
- 1. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cecri.res.in [cecri.res.in]
Technical Support Center: Preventing Butin Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with butin, a flavonoid with known antioxidant properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Question: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
Answer:
Precipitation of this compound can occur due to several factors, primarily related to its solubility. Here are some troubleshooting steps:
-
Solvent Choice: this compound, like many flavonoids, has limited solubility in aqueous solutions.
-
For stock solutions, use organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2]
-
When diluting a DMSO stock solution into aqueous media like Phosphate-Buffered Saline (PBS) or cell culture medium, add the stock solution to the aqueous solution slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation.[3]
-
-
Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent or final solution. Try preparing a more dilute stock solution or reducing the final working concentration.
-
pH: The pH of your solution can influence this compound's solubility. While specific data for this compound is limited, flavonoids, in general, can be less stable at alkaline pH.[1] Ensure your buffer system is appropriate and the final pH is within a stable range, typically slightly acidic to neutral.
-
Temperature: Ensure your solvent is at room temperature when dissolving this compound, unless specified otherwise. Some compounds can precipitate out of solution at lower temperatures. If you are storing your stock solution at low temperatures, allow it to fully return to room temperature before use.
Question: I am observing a decrease in the expected biological activity of this compound over the course of my experiment. What could be the cause?
Answer:
A decrease in biological activity often points to this compound degradation. Consider the following factors:
-
Light Exposure: Flavonoids are known to be sensitive to light.[4] Photodegradation can occur when solutions are exposed to ambient light.
-
Prevention: Prepare and store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[5] Minimize light exposure during experimental procedures.
-
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.
-
Prevention: Store stock solutions at -20°C for long-term storage.[5] For working solutions, prepare them fresh for each experiment if possible. If they need to be stored for a short period, keep them at 2-8°C and protected from light.
-
-
pH of the Medium: As mentioned, pH can affect stability. If your experimental conditions involve a pH outside the optimal range for this compound, degradation may be occurring.
-
Presence of Oxidizing Agents: this compound is an antioxidant and will be consumed in the presence of reactive oxygen species (ROS) or other oxidizing agents in your system. While this is its intended function in some assays, uncontrolled oxidation can lead to premature degradation.
Question: My this compound-treated cells are showing signs of toxicity that are inconsistent with published data. What could be the issue?
Answer:
Unexpected cytotoxicity can arise from several sources:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[2]
-
Troubleshooting: Ensure the final concentration of your solvent in the cell culture medium is below the toxic threshold for your specific cell line (generally ≤ 0.5% for DMSO).[2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
-
-
This compound Degradation Products: The degradation of this compound can lead to the formation of other compounds that may have different biological activities, including potential cytotoxicity.[6] Minimizing degradation through proper handling and storage is crucial.
-
Interaction with Media Components: Components in cell culture media, such as high concentrations of certain vitamins or metal ions, could potentially interact with this compound and alter its activity or stability. For instance, some vitamins are known to be unstable in the presence of others in solution.[7] While specific interactions with this compound are not well-documented, it is a possibility to consider.
Frequently Asked Questions (FAQs)
What is the best way to prepare and store a this compound stock solution?
To prepare a this compound stock solution, dissolve the powdered this compound in an appropriate organic solvent like DMSO or ethanol.[5][8][9] For example, to make a 10 mM stock solution in DMSO, weigh the appropriate amount of this compound and add the calculated volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution. Store the stock solution in small aliquots in amber vials at -20°C to protect it from light and repeated freeze-thaw cycles.
How stable is this compound in different experimental conditions?
-
pH: Flavonoids are generally more stable in acidic to neutral pH and can degrade in alkaline conditions.[1]
-
Temperature: Higher temperatures accelerate degradation.
-
Light: Exposure to UV and visible light can cause significant degradation.[4]
The following table summarizes the stability of structurally similar flavonoids under various conditions. This data can be used as a general guide for handling this compound.
| Compound | Condition | Time | Remaining Compound (%) | Reference |
| Quercetin | Boiling Water (100°C) | 180 min | Not specified, but degradation noted | [10] |
| Rutin | Boiling Water (100°C) | >180 min | >90% (estimated from data) | [10] |
| Luteolin | pH 7.4, 37°C | 24 h | ~50% | Hypothetical data based on general flavonoid instability |
| Apigenin | Room Temp, Light | 10 h | Significant decrease noted | [4] |
Note: The data presented for Luteolin and Apigenin are illustrative of general flavonoid behavior, as specific quantitative data for this compound under these exact conditions were not found in the literature.
What are the expected degradation products of this compound?
The degradation of flavonoids can occur through the cleavage of the C-ring, demethylation, and/or dehydroxylation reactions.[11] This can result in the formation of simpler phenolic compounds. For example, the degradation of some flavonoids yields phenolic acids like 4-hydroxybenzoic acid.[12]
Can this compound interact with components in my cell culture medium?
While direct interactions of this compound with specific media components are not well-documented, it is important to be aware of potential general interactions:
-
Serum Proteins: this compound may bind to proteins in fetal bovine serum (FBS), which could affect its bioavailability and activity.
-
Vitamins and Metal Ions: As with any complex mixture, there is a potential for chemical reactions between this compound and other media components, especially if the medium is exposed to light or elevated temperatures for extended periods.[7]
-
Antibiotics: Some antibiotics used in cell culture have been shown to alter cellular metabolism and gene expression, which could potentially confound the interpretation of this compound's effects.
It is always recommended to prepare fresh working solutions of this compound in your complete cell culture medium immediately before use.
Experimental Protocols
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for this compound
This protocol outlines a method to determine the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH free radical.[6][12][13][14][15][16]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.
-
Store the DPPH solution in an amber bottle and in the dark, as it is light-sensitive. Prepare this solution fresh daily.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series of ascorbic acid to serve as a positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound dilutions, ascorbic acid dilutions, and the solvent (as a blank) to separate wells in triplicate.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with the solvent blank.
-
A_sample is the absorbance of the DPPH solution with the this compound or ascorbic acid sample.
-
-
-
Determination of IC50:
-
Plot the % scavenging activity against the concentration of this compound and ascorbic acid.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. 生长调节剂 — 植物组织培养实验方案 [sigmaaldrich.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.4. Determination of Total Phenolics, Flavonoids Content, and Antioxidant Capacity (DPPH and FRAP) in Aqueous Buffer Extracts [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. ars.usda.gov [ars.usda.gov]
Butin in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals working with the flavonoid butin, its stability in aqueous solutions is a critical factor for experimental success and data reproducibility. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered when working with this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the primary factors affecting its stability?
A1: this compound, like many flavonoids, is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are pH, temperature, and exposure to light.[1][2][3] Alkaline pH, elevated temperatures, and UV light can all accelerate the degradation process.
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: While specific quantitative data for this compound across a wide pH range is limited, a study has shown that this compound is more stable than its tautomer, butein, in a general cell culture medium at pH 7.2.[4][5] Generally, flavonoids tend to be more stable in acidic to neutral conditions.[1][2] It is advisable to conduct preliminary stability studies at your specific experimental pH.
Q3: I'm observing a color change in my this compound solution. What could be the cause?
A3: A color change in your this compound solution is often an indicator of degradation. The spectral properties of this compound are sensitive to pH, which can result in color changes as the molecule's ionization state is altered or as degradation products are formed.[4][5]
Q4: How should I store my aqueous this compound stock solutions to maximize stability?
A4: To maximize stability, aqueous this compound solutions should be stored at low temperatures (2-8°C or frozen at -20°C or -80°C for longer-term storage), protected from light by using amber vials or wrapping containers in aluminum foil, and maintained at a slightly acidic to neutral pH if compatible with your experimental design. It is also recommended to prepare fresh solutions whenever possible.
Q5: Is this compound soluble in common aqueous buffers?
A5: The solubility of this compound in aqueous solutions can be limited. The presence of organic co-solvents, such as ethanol or DMSO, is often required to achieve higher concentrations. When preparing solutions in aqueous buffers, it is essential to first dissolve this compound in a minimal amount of a suitable organic solvent before adding the aqueous buffer. The final concentration of the organic solvent should be compatible with your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with this compound.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound solutions for each experiment from a frozen stock. Minimize the time the this compound solution is kept at 37°C.[5] |
| Low Solubility | Ensure this compound is fully dissolved. Consider using a slightly higher percentage of co-solvent if your assay allows. Visually inspect for any precipitation. |
| Interaction with Media Components | Components in the cell culture media may interact with this compound. Run a stability check of this compound in the media alone under incubation conditions. |
Issue 2: Drifting baseline or appearance of new peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | Ensure the mobile phase pH is compatible with this compound stability. Acidic modifiers are often used in reverse-phase HPLC for flavonoids. |
| Sample Degradation in Autosampler | If the autosampler is not cooled, this compound may degrade over the course of a long run. Use a cooled autosampler or shorten the run time. |
| Contaminated Mobile Phase | Prepare fresh mobile phase daily and filter it to remove any particulate matter. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution using HPLC
This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions (e.g., different pH, temperature, or light exposure).
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acid modifier (e.g., formic acid or phosphoric acid)
-
Aqueous buffer of desired pH
-
Organic co-solvent (e.g., DMSO or ethanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the this compound in a minimal amount of the organic co-solvent.
-
Dilute to the final desired stock concentration with the aqueous buffer.
3. Stability Study Setup:
-
Divide the this compound solution into separate aliquots for each condition to be tested (e.g., different temperatures, pH values, or light exposures).
-
For photostability testing, expose samples to a controlled light source while keeping control samples in the dark.[6]
-
For temperature stability, incubate samples at the desired temperatures.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of water (with an acidic modifier, e.g., 0.1% formic acid) and acetonitrile.
-
Column: A C18 column is commonly used.
-
Flow Rate: A standard flow rate is 1 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (e.g., around 280-340 nm, to be determined by UV-Vis spectrophotometry).
-
Injection Volume: Inject a consistent volume (e.g., 10-20 µL) for each sample.
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can signify the formation of degradation products.
5. Data Presentation:
The stability of this compound can be expressed as the percentage remaining over time.
| Time (hours) | % this compound Remaining (Condition 1) | % this compound Remaining (Condition 2) |
| 0 | 100 | 100 |
| 2 | 95 | 85 |
| 4 | 90 | 70 |
| 8 | 80 | 50 |
| 24 | 60 | 20 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Spectral and HPLC Analyses of Synthesized this compound and Butein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral and HPLC Analyses of Synthesized this compound and Butein [jstage.jst.go.jp]
- 6. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Butin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the poor oral bioavailability of the flavonoid, butin.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo pharmacokinetic study with a simple this compound suspension shows extremely low plasma concentration. What are the primary reasons for this?
A1: The poor oral bioavailability of this compound is multifactorial, stemming from its inherent physicochemical and metabolic properties. The primary reasons include:
-
Poor Aqueous Solubility: this compound, like many flavonoids, has low water solubility, which limits its dissolution in gastrointestinal fluids. This is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: this compound is subject to significant metabolism in both the intestinal wall and the liver before it can reach systemic circulation. This includes processes like glucuronidation and sulfation.
-
Efflux Transporter Activity: this compound can be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the apical membrane of intestinal enterocytes. These transporters actively pump the absorbed this compound back into the intestinal lumen, further reducing its net absorption.
Q2: What formulation strategies are most effective for enhancing the oral bioavailability of this compound?
A2: Nanoformulation is the most promising strategy. By encapsulating this compound in nanocarriers, you can simultaneously address its solubility, protect it from premature metabolism, and potentially bypass efflux pumps. Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds like this compound, improving solubility and offering controlled release. Studies have explored butein-loaded SLNs for therapeutic applications.[1]
-
Phytosomes: These are complexes formed between a natural active ingredient and a phospholipid (like phosphatidylcholine).[2][3][4] This structure enhances the compound's ability to cross lipid-rich biological membranes, thereby improving absorption and bioavailability.[3][4]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media (like GI fluids), enhancing drug solubilization.[5]
Q3: I have prepared this compound-loaded Solid Lipid Nanoparticles (SLNs). What are the critical characterization parameters I should measure?
A3: Proper characterization is essential to ensure the quality and predict the in vivo performance of your SLNs. Key parameters include:
| Parameter | Technique(s) | Typical Goal for Oral Delivery | Importance |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | < 300 nm, PDI < 0.3 | Affects absorption mechanism, stability, and release profile. Smaller size can enhance uptake. |
| Zeta Potential | DLS / Electrophoretic Light Scattering | > |±20| mV | Indicates colloidal stability. A higher magnitude prevents particle aggregation. |
| Encapsulation Efficiency (EE%) | Centrifugation followed by HPLC/UV-Vis | > 80% | Determines the percentage of this compound successfully loaded into the nanoparticles. |
| Drug Loading (DL%) | Centrifugation followed by HPLC/UV-Vis | Varies by formulation | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. |
| Morphology | TEM / SEM | Spherical, uniform | Visual confirmation of particle shape and size distribution. |
| Crystallinity | Differential Scanning Calorimetry (DSC), XRD | Less ordered/amorphous state | The drug entrapped in an amorphous state typically has higher solubility and better release. |
Q4: How significant an improvement in pharmacokinetic parameters can I expect from a nanoformulation compared to a simple suspension?
A4: While specific data for this compound nanoformulations is emerging, studies on other poorly soluble flavonoids using nanoformulations have shown substantial improvements. A well-designed nanoformulation can lead to significant increases in key pharmacokinetic parameters.
The following table illustrates the typical enhancements seen for poorly soluble drugs when formulated as nanoparticles compared to a standard suspension, based on rat models.
| Parameter | Unformulated Drug (Suspension) | Nanoparticle Formulation | Fold Increase | Significance |
| Cmax (µg/mL) | Low (e.g., 0.5 ± 0.1) | Significantly Higher (e.g., 2.5 ± 0.4) | ~5x | Indicates a higher rate of absorption. |
| Tmax (h) | Variable (e.g., 2-4) | Often Shorter (e.g., 1-2) | - | Reflects faster absorption. |
| AUC (µg·h/mL) | Low (e.g., 2.1 ± 0.5) | Significantly Higher (e.g., 15.5 ± 2.3) | ~7x | Represents a major increase in total drug exposure and overall bioavailability. |
| t½ (h) | Short (e.g., 3 ± 0.8) | Often Longer (e.g., 8 ± 1.5) | ~2.7x | Suggests a slower elimination rate, potentially due to controlled release from nanoparticles. |
Note: The values presented are illustrative based on typical outcomes for BCS Class II/IV drugs and are not from a specific this compound study. Actual results will vary based on the specific formulation and animal model.[6]
Troubleshooting Guides & Experimental Protocols
Problem: My Caco-2 cell permeability assay shows a high efflux ratio (>2) for my this compound formulation.
A high efflux ratio suggests that your compound is a substrate for efflux transporters like P-gp.
Troubleshooting Steps:
-
Confirm P-gp Involvement: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
-
Modify Formulation: The excipients in your nanoformulation can influence P-gp activity. Some surfactants (e.g., Polysorbate 80, Pluronics) used in nanoparticle preparation are known to inhibit P-gp, thereby enhancing drug absorption. Consider incorporating such excipients.
-
Co-administration Strategy: In preclinical models, co-administration of this compound with a safe P-gp inhibitor can be explored to validate the mechanism, though this is a more complex clinical strategy.
Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization
This protocol describes a common method for producing SLNs.
Materials:
-
This compound (Active Pharmaceutical Ingredient)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Polysorbate 80)
-
Co-surfactant (optional, e.g., soy phosphatidylcholine)
-
Purified water
Equipment:
-
High-pressure homogenizer (HPH)
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer
Methodology:
-
Preparation of Lipid Phase: Heat the solid lipid (e.g., Glyceryl monostearate) approximately 5-10°C above its melting point. Once melted, add the this compound and stir until a clear, uniform solution is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear mixing. Continue homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which is also pre-heated. Homogenize the mixture for several cycles (typically 3-5) at a high pressure (e.g., 500-1500 bar). This step is critical for reducing the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is then cooled down (e.g., in an ice bath) under gentle stirring. As the lipid cools and solidifies, the this compound-loaded SLNs are formed.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol: Caco-2 Cell Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption in vitro.[3]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound (this compound formulation) and controls (e.g., Propranolol - high permeability; Atenolol - low permeability)
-
TEER (Transepithelial Electrical Resistance) meter
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density (e.g., 8 x 10⁴ cells/cm²). Culture the cells for 19-21 days, changing the medium every other day, to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values above a validated threshold (e.g., >300 Ω·cm²) which indicates good monolayer integrity.
-
Permeability Experiment (Apical to Basolateral - A→B):
-
Wash the monolayers carefully with pre-warmed transport buffer.
-
Add the transport buffer containing your this compound formulation to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical - B→A): To determine the efflux ratio, perform the experiment in the reverse direction, adding the drug to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): Calculate the ER as: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.
References
- 1. oral-delivery-of-solid-lipid-nanoparticles-underlining-the-physicochemical-characteristics-and-physiological-condition-affecting-the-lipolysis-rate - Ask this paper | Bohrium [bohrium.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. [PDF] Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs | Semantic Scholar [semanticscholar.org]
- 6. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting butin-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with butein-induced cytotoxicity experiments.
Troubleshooting Guides
Problem 1: Inconsistent or No Cytotoxic Effect Observed
Possible Cause 1: Suboptimal Butein Concentration and Incubation Time
-
Suggestion: The cytotoxic effect of butein is both dose- and time-dependent.[1][2][3][4][5] Ensure that the concentrations and incubation times are appropriate for your specific cell line. Refer to the table below for effective concentration ranges from various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Possible Cause 2: Issues with Butein Solution
-
Suggestion: Butein has poor solubility in aqueous solutions and may degrade over time.[6]
-
Solubility: Butein is sparingly soluble in aqueous buffers.[6] It is recommended to first dissolve butein in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[6] The solubility is approximately 20 mg/mL in ethanol and DMSO, and 25 mg/mL in DMF.[6] For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Stability: Aqueous solutions of butein are not stable and it is recommended to prepare them fresh for each experiment.[6] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer stability, though it's best to aliquot to avoid repeated freeze-thaw cycles.[7][8]
-
Possible Cause 3: Cell Line Resistance
-
Suggestion: Different cell lines exhibit varying sensitivity to butein. Some cell lines may be inherently resistant or develop resistance. Confirm the reported sensitivity of your cell line from the literature. If your cell line is expected to be sensitive, consider potential issues with the cell line itself, such as high passage number or misidentification.
Problem 2: High Variability in Cytotoxicity Assay Results
Possible Cause 1: Uneven Cell Seeding
-
Suggestion: Ensure a single-cell suspension and uniform seeding density across all wells of your microplate. Inconsistent cell numbers will lead to high variability in results.
Possible Cause 2: Edge Effects in Microplates
-
Suggestion: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Possible Cause 3: Butein Precipitation
-
Suggestion: Due to its low aqueous solubility, butein may precipitate out of the cell culture medium, especially at higher concentrations.[6] This can lead to inconsistent effects. Visually inspect your culture plates for any signs of precipitation after adding butein. If precipitation is observed, consider preparing fresh dilutions or using a carrier solvent system if compatible with your experimental setup.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my butein stock solution?
A1: Butein should first be dissolved in an organic solvent. DMSO is a common choice for cell culture experiments. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[7][8] When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.1%).
Q2: My cells are detaching after butein treatment. Is this normal?
A2: Yes, cell detachment can be an indicator of apoptosis or cell death. As cells undergo apoptosis, they often lose their adherence to the culture plate. However, you should confirm cell death using a specific assay (e.g., Annexin V/PI staining, trypan blue exclusion) rather than relying solely on visual inspection of cell detachment.
Q3: Could butein be interfering with my MTT/MTS assay?
A3: It is possible. Polyphenolic compounds can sometimes interfere with tetrazolium-based assays like MTT and MTS.[1] This can occur through direct reduction of the tetrazolium salt or by altering cellular metabolic activity in a way that does not correlate with cell viability.[1][9] If you suspect interference, it is advisable to validate your results with an alternative cytotoxicity assay that has a different detection principle, such as the trypan blue exclusion assay, a lactate dehydrogenase (LDH) release assay, or a cell counting method.
Q4: I am observing high background fluorescence in my flow cytometry experiments with butein. What could be the cause?
A4: While not definitively reported for butein, some phenolic compounds can exhibit autofluorescence, which can interfere with flow cytometry measurements.[10][11][12] To check for this, run a control sample of cells treated with butein without any fluorescent labels. If you observe a significant signal, this indicates that butein itself may be contributing to the fluorescence. In such cases, you may need to use brighter fluorochromes, perform compensation, or use spectral flow cytometry to subtract the autofluorescence signal.[10][13]
Q5: What is the primary mechanism of butein-induced cytotoxicity?
A5: Butein induces cytotoxicity through multiple mechanisms. The most commonly reported is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][2][14] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1][6][14] Butein has also been shown to cause cell cycle arrest and modulate various signaling pathways involved in cell survival and proliferation.[2][15][16]
Quantitative Data Summary
| Cell Line | Butein Concentration | Incubation Time | Observed Effect | Reference |
| Breast Cancer | ||||
| MDA-MB-231 | 10-50 µM | 24-72h | Decreased cell viability, ROS generation, apoptosis | [7] |
| MDA-MB-468 | 0.78–200 μM | 72h | Decreased cell viability, apoptosis | [17] |
| Prostate Cancer | ||||
| PC-3 | 5-15 µM | 48h | Decreased cell viability, apoptosis, necrosis | [14][18] |
| DU145 | 5-15 µM | 48h | Decreased cell viability, apoptosis, necrosis | [14][18] |
| LNCaP | 10-30 µM | 48h | Decreased cell viability, apoptosis | [8][15] |
| Cervical Cancer | ||||
| C-33A | 30 µM | 24-72h | Decreased cell viability, apoptosis | [1] |
| SiHa | 100 µM | 24-72h | Decreased cell viability, apoptosis | [1] |
| HeLa | 10-40 µM | 24-72h | Decreased cell viability, apoptosis | [7][19] |
| Ovarian Cancer | ||||
| ES-2 | 3-100 µM | 24-72h | Decreased cell viability, apoptosis | [2][3][4] |
| TOV-21G | 3-100 µM | 24-72h | Decreased cell viability, apoptosis | [2][3] |
| A2780 | IC50: 64.7 µM | 48h | Decreased cell viability, apoptosis, cell cycle arrest | [2] |
| SKOV3 | IC50: 175.3 µM | 48h | Decreased cell viability, apoptosis, cell cycle arrest | [2] |
| Neuroblastoma | ||||
| Neuro-2A | Not specified | Not specified | Decreased cell viability, ROS generation, apoptosis | [6] |
| Oral Squamous Cell Carcinoma | ||||
| CAL27 | IC50: 4.361 µM | 48h | Decreased cell viability, apoptosis | [20] |
| SCC9 | IC50: 3.458 µM | 48h | Decreased cell viability, apoptosis | [20] |
| Acute Lymphoblastic Leukemia | ||||
| RS4-11 | 25-100 µM | 24-72h | Decreased cell viability, cell cycle arrest | [15][21] |
| MOLT-4 | 25-100 µM | 24-72h | Decreased cell viability, cell cycle arrest | [15][21] |
Experimental Protocols
Protocol 1: Preparation of Butein Stock Solution
-
Materials:
-
Butein powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of butein powder to prepare a stock solution of desired concentration (e.g., 20 mM). The molecular weight of butein is 272.25 g/mol .
-
Weigh the butein powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the butein is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: MTT Cell Viability Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
Butein stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of butein in complete cell culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of butein. Include a vehicle control (medium with the same concentration of DMSO as the highest butein concentration) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Butein-induced apoptosis signaling pathways.
Caption: Troubleshooting workflow for butein cytotoxicity experiments.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Butein Shows Cytotoxic Effects and Induces Apoptosis in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Butein | PDE Inhibitor | SIRT1 Activator | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Autofluorescence in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 13. Use of Flavin-Related Cellular Autofluorescence to Monitor Processes in Microbial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. glpbio.com [glpbio.com]
- 18. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Butein inhibits oral squamous cell carcinoma growth via promoting MCL-1 ubiquitination [jcancer.org]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Butein Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential interference of butein in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is butein and why might it interfere with my colorimetric assay?
Butein (2′,3,4,4′-tetrahydroxychalcone) is a flavonoid with potent antioxidant and metal-chelating properties.[1][2] Its chemical structure, rich in hydroxyl groups, and its ability to participate in redox reactions can lead to interference in various assays. The primary reasons for interference are:
-
Intrinsic Absorbance: Butein exhibits significant absorbance in the UV-Vis spectrum, with major peaks around 261 nm and 378 nm.[3] This can overlap with the absorbance maxima of chromophores in certain assays, leading to falsely elevated readings.
-
Reducing Potential: As a strong antioxidant, butein can directly reduce reagents in assays that rely on redox reactions, mimicking the activity of the analyte of interest.[1][4]
-
Protein Binding: Butein can interact with proteins, potentially altering their conformation and affecting their interaction with assay reagents.
-
Metal Chelation: Butein's ability to chelate metal ions can interfere with assays that utilize metal ions, such as the Bicinchoninic Acid (BCA) assay.[1]
Q2: Which colorimetric assays are most likely to be affected by butein interference?
Based on its chemical properties, butein is likely to interfere with the following assays:
-
Protein Quantification Assays:
-
Bicinchoninic Acid (BCA) Assay: Butein's reducing potential can reduce Cu²⁺ to Cu⁺, the first step in the BCA assay, leading to an overestimation of protein concentration.
-
Bradford Assay: Butein's aromatic structure may lead to non-specific binding with the Coomassie dye, potentially causing inaccurate results.
-
-
Reducing Sugar Assays:
-
3,5-Dinitrosalicylic Acid (DNS) Assay: Butein's reducing properties can reduce 3,5-dinitrosalicylic acid, resulting in a false-positive signal for reducing sugars.
-
-
Antioxidant Capacity Assays:
-
DPPH and ABTS Assays: As a potent antioxidant, butein will directly scavenge these radicals, which is the intended measurement. However, its presence in a complex sample can mask the true antioxidant capacity of other components.
-
-
Enzyme Assays:
-
Assays involving redox reactions (e.g., those using peroxidase or oxidases) can be affected by butein's antioxidant activity.
-
Q3: How can I determine if butein is interfering with my assay?
Several simple tests can help identify interference:
-
Sample Blank: Prepare a sample containing butein at the same concentration as in your experimental samples but without the analyte of interest. If this blank shows a significant signal, interference is likely occurring.
-
Serial Dilution: Perform a serial dilution of your butein-containing sample. If the results are not linear upon dilution, it may indicate interference.
-
Spike and Recovery: Add a known amount of your analyte (e.g., BSA for a protein assay) to your butein-containing sample. If you do not recover the expected amount of the spiked analyte, interference is present.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement with Bradford or BCA Assays
Symptoms:
-
Higher than expected protein concentrations.
-
Non-linear standard curves when samples contain butein.
-
High absorbance in sample blanks containing only butein.
Root Cause Analysis and Solutions:
The phenolic nature and reducing potential of butein are the primary causes of interference in protein assays.
-
Mechanism of Interference (Bradford Assay): Butein's aromatic rings may interact with the Coomassie Brilliant Blue G-250 dye, causing a color change independent of protein presence.
-
Mechanism of Interference (BCA Assay): Butein's antioxidant properties lead to the reduction of Cu²⁺ to Cu⁺, which is the basis of the colorimetric detection in the BCA assay, resulting in a false-positive signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for butein interference in protein assays.
Solutions:
-
Use a Butein-Containing Blank: Subtract the absorbance of a blank containing the same concentration of butein as your samples. This can correct for minor interference.
-
Protein Precipitation: Remove butein by precipitating the protein. This is a highly effective method.
-
Trichloroacetic Acid (TCA)/Acetone Precipitation: See the detailed protocol below.
-
Acetone Precipitation: A simpler but potentially less efficient method.
-
-
Use of Polyvinylpolypyrrolidone (PVPP): PVPP binds to polyphenols like butein and can be used to remove them from the solution. See the detailed protocol below.
Issue 2: False Positives in Reducing Sugar (DNS) Assay
Symptoms:
-
Detection of reducing sugars in samples that should not contain them.
-
Overestimation of reducing sugar concentration.
Root Cause Analysis and Solutions:
Butein's strong reducing capacity allows it to directly reduce the 3,5-dinitrosalicylic acid (DNS) reagent, leading to a color change that is misinterpreted as the presence of reducing sugars.
Troubleshooting Steps:
-
Control for Butein's Reducing Activity: Run a control sample with butein alone to quantify its contribution to the absorbance.
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to separate butein from the sugars in your sample before performing the DNS assay.
-
Enzymatic Removal: If applicable to your sample matrix, consider using enzymes like laccase or peroxidase to degrade butein.
-
Issue 3: Skewed Results in Enzyme Assays
Symptoms:
-
Inhibition or enhancement of enzyme activity that is not related to the experimental conditions.
-
High background signal in colorimetric readouts.
Root Cause Analysis and Solutions:
Butein can interfere with enzyme assays through several mechanisms:
-
Redox Interference: In assays where the product is detected via a redox-sensitive chromogen (e.g., horseradish peroxidase-based assays), butein's antioxidant activity can quench the signal.
-
Direct Enzyme Inhibition/Activation: Butein is known to modulate the activity of various enzymes.
-
Absorbance Overlap: Butein's absorbance spectrum may overlap with that of the assay's substrate or product.
Troubleshooting Steps:
-
Run Appropriate Controls:
-
No-Enzyme Control: A sample containing all reaction components, including butein, but no enzyme, to check for direct reaction of butein with the substrate or detection reagents.
-
No-Substrate Control: A sample with the enzyme and butein to see if butein affects the enzyme's stability or the detection system.
-
-
Choose an Alternative Assay: If significant interference is observed, consider an assay with a different detection method (e.g., fluorescence or luminescence) that is less susceptible to butein's properties.
-
Sample Cleanup: Use PVPP or protein precipitation to remove butein before the assay if the analyte of interest is not a small molecule that would be removed as well.
Data Presentation: Hypothetical Quantitative Data of Butein Interference
The following tables present hypothetical data to illustrate the potential interference of butein in common colorimetric assays. This data is for illustrative purposes only.
Table 1: Hypothetical Interference of Butein in the Bradford Protein Assay
| Butein Concentration (µM) | Apparent Protein Concentration (µg/mL) (True Protein Concentration = 0 µg/mL) | % Error |
| 0 | 0.0 | 0.0 |
| 10 | 5.2 | N/A |
| 25 | 12.8 | N/A |
| 50 | 28.1 | N/A |
| 100 | 55.9 | N/A |
Table 2: Hypothetical Interference of Butein in the BCA Protein Assay
| Butein Concentration (µM) | Apparent Protein Concentration (µg/mL) (True Protein Concentration = 0 µg/mL) | % Error |
| 0 | 0.0 | 0.0 |
| 10 | 15.7 | N/A |
| 25 | 40.2 | N/A |
| 50 | 85.6 | N/A |
| 100 | 175.3 | N/A |
Table 3: Hypothetical Interference of Butein in the DNS Reducing Sugar Assay
| Butein Concentration (µM) | Apparent Glucose Concentration (mM) (True Glucose Concentration = 0 mM) | % Error |
| 0 | 0.00 | 0.0 |
| 10 | 0.08 | N/A |
| 25 | 0.21 | N/A |
| 50 | 0.45 | N/A |
| 100 | 0.92 | N/A |
Experimental Protocols
Protocol 1: Removal of Butein using Polyvinylpolypyrrolidone (PVPP)
This protocol is suitable for removing butein from aqueous samples prior to analysis.
Materials:
-
Polyvinylpolypyrrolidone (PVPP), insoluble
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
For every 1 mL of your sample, add 10-20 mg of dry PVPP to a microcentrifuge tube.
-
Add your sample to the tube containing PVPP.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on a rotator or shaker for 15-30 minutes at 4°C.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the PVPP-butein complex.
-
Carefully collect the supernatant, which is now depleted of butein, for your assay.
References
- 1. Interaction effects on a gold nanoparticle-based colorimetric assay for antioxidant capacity evaluation of polyphenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Butein Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. protocols.io [protocols.io]
minimizing batch-to-batch variability of butin
Welcome to the technical support center for butin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound (7,3',4'-trihydroxydihydroflavone) is a flavanone, a type of flavonoid found in various plants. In research, it is commonly investigated for its potential antioxidant, anti-inflammatory, and neuroprotective properties. Studies have explored its role in mitigating oxidative stress-induced cell death and its potential as an enzyme inhibitor.
Q2: What are the primary causes of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can arise from several factors, including:
-
Purity: The presence of impurities or related compounds from the synthesis or extraction process can significantly alter experimental outcomes. Butein, a tautomer of this compound, is a common related substance that has different stability characteristics.[1]
-
Stereochemistry: this compound exists as a racemic mixture of (R)- and (S)-isomers. The ratio of these enantiomers can vary between batches and may influence biological activity.[1]
-
Solubility and Stability: this compound's solubility can be affected by the solvent, pH, and temperature. It is relatively stable, but its tautomer, butein, is known to be less stable in general culture medium.[1] Degradation can occur under harsh conditions, leading to inconsistent results.
-
Physical Properties: Factors such as particle size and crystalline form can influence the dissolution rate and bioavailability of this compound in experimental systems.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to perform quality control checks on each new batch of this compound. Recommended analyses include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and to identify and quantify any related substances, including butein.[1] A chiral HPLC method can be used to separate and quantify the R- and S-isomers.[1]
-
Spectroscopy: UV-Vis spectroscopy can be used for preliminary identification and quantification. The spectral profile of this compound can be compared against a reference standard under consistent solvent and pH conditions.[1]
-
Solubility Testing: Confirming the solubility of the new batch in the intended experimental solvent system ensures consistent concentrations can be prepared.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches | Purity differences between batches. | Perform HPLC analysis on each new batch to confirm purity and the profile of related substances. Standardize experiments using this compound with a consistent purity level. |
| Variation in the ratio of R- and S-isomers. | If feasible, use chiral HPLC to determine the enantiomeric ratio.[1] If the biological activity is stereospecific, consider sourcing enantiomerically pure this compound or ensure the ratio is consistent across batches. | |
| Degradation of this compound stock solutions. | Prepare fresh stock solutions regularly. Store stock solutions in appropriate solvents at low temperatures and protected from light. Perform a stability check of the stock solution over time using HPLC. | |
| Low or no biological activity observed | Poor solubility of this compound in the experimental medium. | Optimize the solvent system. A small amount of a co-solvent like DMSO may be necessary. Ensure the final concentration of the co-solvent is compatible with the experimental system and consistent across all experiments. |
| This compound has degraded. | Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Consider performing forced degradation studies to understand its stability profile. | |
| Incorrect assay conditions. | Review and optimize the experimental protocol, including incubation times, concentrations, and detection methods. Include positive and negative controls to validate the assay performance. | |
| Precipitation of this compound during experiment | Exceeding the solubility limit of this compound in the final medium. | Determine the solubility of this compound in your experimental medium beforehand. Prepare working solutions by diluting a concentrated stock solution. Ensure thorough mixing when adding this compound to the medium. |
Quality Control Parameters for this compound
To minimize variability, it is recommended to establish a set of quality control specifications for incoming batches of this compound.
| Parameter | Method | Acceptance Criteria | Reference |
| Purity | Reversed-Phase HPLC | ≥ 98% | [1] |
| Identity | UV-Vis Spectroscopy | Spectrum matches reference standard | [1] |
| Enantiomeric Ratio | Chiral HPLC | Report R/S ratio | [1] |
| Related Substances | Reversed-Phase HPLC | Butein content should be specified and monitored | [1] |
| Solubility | Visual Inspection | Soluble at a specified concentration in a defined solvent | General Knowledge |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and this compound sample.
1. Materials:
-
This compound reference standard and sample
-
HPLC grade acetonitrile and water
-
Phosphoric acid or other suitable buffer components
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or another suitable solvent to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the this compound sample in the same solvent as the standard to a concentration within the calibration range.
4. Forced Degradation Studies (for method validation):
-
Acid/Base Hydrolysis: Treat this compound solution with 0.1 M HCl or 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period. Neutralize the solution before injection.[2][3]
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Expose solid this compound or a solution to heat (e.g., 80 °C).[3]
-
Photolytic Degradation: Expose a this compound solution to UV light.[2]
-
Analyze the stressed samples by HPLC to ensure the method can separate the degradation products from the intact this compound peak.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
1. Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate reader
2. Solution Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Positive Control: Prepare a series of dilutions of ascorbic acid.
3. Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the this compound working solutions or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
Signaling Pathway
This compound's Inhibition of Oxidative Stress-Induced Apoptosis
This compound has been shown to protect cells from oxidative stress by inhibiting key signaling pathways that lead to apoptosis. One of the identified mechanisms involves the suppression of the SEK1-JNK-AP-1 pathway and the mitochondria-dependent apoptotic cascade.[4]
References
- 1. Spectral and HPLC Analyses of Synthesized this compound and Butein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Bupivacaine Purity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Bupivacaine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Bupivacaine?
A1: Impurities in Bupivacaine can originate from the synthesis process or degradation. Common process-related impurities include other local anesthetics like ropivacaine, mepivacaine, and lidocaine. The S-enantiomer, levobupivacaine, can also be present. Degradation impurities can include N-dealkylated and hydroxylated metabolites.[1] One of the known impurities listed in the European Pharmacopoeia is 2,6-dimethylaniline.
Q2: What are the primary analytical methods for Bupivacaine purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of Bupivacaine and quantifying its impurities.[2][3][4] Other analytical techniques that can be used for the characterization and determination of bupivacaine include Fourier transform infrared spectroscopy (FTIR), RAMAN spectroscopy, and mass spectrometry (MS)-based techniques.
Q3: What can cause the degradation of Bupivacaine?
A3: Bupivacaine can degrade under certain conditions. Exposure to cold temperatures may affect its stability. Additionally, it is susceptible to degradation in both acidic and alkaline environments. Forced degradation studies are often performed by exposing the drug substance to stress conditions such as acid, base, oxidation, and light to identify potential degradation products.
Q4: What are the typical pharmacopeial specifications for Bupivacaine purity?
A4: Pharmacopeial standards define the acceptable limits for impurities in Bupivacaine. For instance, in finished injection products, individual unspecified impurities are often limited to not more than 0.2% w/w, and total impurities are not to exceed 0.5% w/w. The assay of active bupivacaine is typically specified to be between 98.5% and 101.5% of the labeled amount.[1]
Troubleshooting Guide for Bupivacaine HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of Bupivacaine.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Decrease the injection volume or the concentration of the sample. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Bupivacaine (pKa ≈ 8.1). | |
| Inconsistent Retention Times | Fluctuation in column temperature | Use a column oven to maintain a consistent temperature.[5] |
| Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. Use a degasser to remove dissolved gases.[5] | |
| Pump malfunction or leaks | Check for leaks in the system and ensure the pump is delivering a constant flow rate.[6] | |
| Ghost Peaks | Contaminated mobile phase or glassware | Use high-purity solvents and thoroughly clean all glassware. |
| Carryover from previous injections | Implement a robust needle wash protocol and inject a blank solvent between samples. | |
| No Peaks Detected | Detector lamp failure | Check the detector lamp status and replace if necessary.[5] |
| No sample injected | Verify autosampler or manual injector operation. | |
| Incorrect detector wavelength | Ensure the detector is set to an appropriate wavelength for Bupivacaine (e.g., 250 nm or 220 nm).[2][7] | |
| Unexpected Impurity Peaks | Sample degradation | Prepare fresh samples and store them appropriately. Investigate potential causes of degradation (e.g., light, temperature, pH). |
| Contamination of the sample | Use clean vials and handling procedures. |
Quantitative Data Summary
The following table summarizes common impurities and typical acceptance criteria for Bupivacaine purity.
| Impurity | Typical Source | Common Analytical Technique | Typical Acceptance Criteria (as per Pharmacopeial Standards) |
| Levobupivacaine | Synthesis | Chiral HPLC | Varies depending on the product (racemic or enantiomerically pure) |
| N-dealkylated metabolites | Degradation/Metabolism | HPLC-MS | Individual unspecified impurity: ≤ 0.2%[1] |
| Hydroxylated metabolites | Degradation/Metabolism | HPLC-MS | Individual unspecified impurity: ≤ 0.2%[1] |
| Ropivacaine | Synthesis | HPLC | Individual unspecified impurity: ≤ 0.2%[1] |
| Mepivacaine | Synthesis | HPLC | Individual unspecified impurity: ≤ 0.2%[1] |
| Lidocaine | Synthesis | HPLC | Individual unspecified impurity: ≤ 0.2%[1] |
| 2,6-Dimethylaniline | Synthesis/Degradation | HPLC | Specified impurity limit as per pharmacopeia |
| Total Impurities | - | HPLC | ≤ 0.5% [1] |
| Assay (Purity) | - | HPLC | 98.5% - 101.5% [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Bupivacaine Purity Assay
This protocol provides a general methodology for the purity assessment of Bupivacaine using reverse-phase HPLC.
1. Materials and Reagents:
-
Bupivacaine Hydrochloride Reference Standard
-
Bupivacaine sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or other suitable buffer salts
-
Formic acid or other pH adjusting agent
2. Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: 250 nm.[2]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Bupivacaine Hydrochloride Reference Standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Bupivacaine sample in the mobile phase to a similar concentration as the standard solution.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Identify the Bupivacaine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Identify and quantify any impurity peaks.
6. Calculation of Purity: The purity of the Bupivacaine sample is typically calculated using the area normalization method, where the area of the Bupivacaine peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Bupivacaine Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Experimental Workflow for Bupivacaine Purity Assessment by HPLC.
Caption: Troubleshooting Logic for Common Bupivacaine HPLC Issues.
References
- 1. veeprho.com [veeprho.com]
- 2. HPLC Method for Analysis of Bupivacaine on Primesep B Column | SIELC Technologies [sielc.com]
- 3. Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. Bupivacaine Hydrochloride - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing Butin Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving Butin (7,3',4'-trihydroxydihydroflavone).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A: Based on current literature, oral doses of 25 mg/kg and 50 mg/kg have been effectively used in rat models for neuroprotection.[1][2] A dose of 100 mg/kg has also been tested in rats for neuroprotective effects.[3] It is recommended to start with a dose within the 25-50 mg/kg range and perform a dose-response study to determine the optimal concentration for your specific model and endpoint.
Q2: How should I prepare this compound for oral administration?
A: this compound can be suspended in a 0.5% (w/v) solution of sodium carboxymethyl cellulose (SCMC) in water for oral gavage.[2][4] Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.
Q3: What is the primary mechanism of action for this compound?
A: this compound has been shown to exert cytoprotective effects against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2–related factor 2) signaling pathway.[5] It enhances the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD).[5] This activation is mediated through the PI3K/Akt signaling cascade.[5] Additionally, related flavonoids have demonstrated potent inhibition of the NF-κB pathway, which is a key regulator of inflammation.[5]
Q4: I am not observing the expected therapeutic effect. What should I do?
A: There are several factors to consider:
-
Dosage: The dose may be too low for your specific animal model or disease state. Consider performing a dose-escalation study.
-
Bioavailability: Flavonoids can have low oral bioavailability.[6] Although specific pharmacokinetic data for this compound is limited, poor absorption could be a factor. Ensure correct administration technique to maximize absorption.
-
Compound Stability: Ensure the this compound suspension is freshly prepared and properly stored to prevent degradation.
-
Disease Model: Verify the timing of this compound administration in relation to the disease induction and progression. The therapeutic window may be narrow.
Q5: Are there any known pharmacokinetic parameters for this compound in animals?
A: Currently, detailed public data on this compound's pharmacokinetics (e.g., Cmax, Tmax, half-life, oral bioavailability) in rodents is limited. The bioavailability of flavonoids, in general, can be low due to factors like poor solubility and first-pass metabolism.[6] It is highly recommended to conduct a preliminary pharmacokinetic study in your specific animal model to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which will inform optimal dosing strategy and sampling time points.
Data Presentation
Table 1: Summary of this compound Dosages Used in Preclinical Rat Studies
| Animal Model | Species | This compound Dose (Oral) | Vehicle | Key Findings | Reference |
| Rotenone-Induced Parkinson's Disease | Wistar Rat | 25 & 50 mg/kg | 0.5% SCMC | Attenuated neurobehavioral impairments, oxidative stress, and neuroinflammation.[2][7] | [2][7] |
| STZ-Induced Diabetic Memory Impairment | Wistar Rat | 25 & 50 mg/kg | 0.5% SCMC | Mitigated memory impairment by inhibiting oxidative stress and inflammation.[1][4] | [1][4] |
| Scopolamine-Induced Cognitive Impairment | Wistar Rat | 25, 50 & 100 mg/kg | Not Specified | Reduced cognitive impairment and biochemical changes associated with AD-like symptoms.[3] | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (SCMC)
-
Sterile, purified water
-
Magnetic stirrer and stir bar or vortex mixer
-
Weighing scale and weigh boats
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch curved for mice; 18-20 gauge, 2-3 inch curved for rats)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Vehicle Preparation (0.5% SCMC):
-
Weigh 0.5 g of SCMC powder.
-
Slowly add the SCMC powder to 100 mL of sterile water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the SCMC is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Example Calculation: For a 250g rat at 50 mg/kg with a 5 mL/kg dosing volume:
-
Dose per rat = 0.25 kg * 50 mg/kg = 12.5 mg
-
Volume per rat = 0.25 kg * 5 mL/kg = 1.25 mL
-
Concentration needed = 12.5 mg / 1.25 mL = 10 mg/mL
-
-
-
Weigh the calculated amount of this compound powder.
-
Add a small amount of the 0.5% SCMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration and volume.
-
Ensure the final suspension is uniform.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's oral cavity to the last rib to ensure proper length of the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the gavage needle into the esophagus and deliver the dose smoothly.
-
Monitor the animal for any signs of distress post-administration.
-
Crucial Step: Vigorously vortex the stock suspension immediately before drawing each dose to ensure homogeneity.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation and translocation.
Experimental Workflow
Caption: General workflow for an in vivo study evaluating the efficacy of this compound.
Troubleshooting Guide
Caption: A decision tree for troubleshooting lack of efficacy in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Butein Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. The cytoprotective effect of this compound against oxidative stress is mediated by the up-regulation of manganese superoxide dismutase expression through a PI3K/Akt/Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up Butein Synthesis
Welcome to the technical support center for challenges in scaling up butein synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental and production phases of butein. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for butein synthesis, and which is most suitable for large-scale production?
A1: The primary methods for obtaining butein are chemical synthesis, enzymatic synthesis, and extraction from natural sources.
-
Chemical Synthesis: The most common method for large-scale production is the Claisen-Schmidt aldol condensation. An improved one-step method using SOCl₂/EtOH as a catalyst has been reported to achieve yields of up to 88% at the laboratory scale, avoiding the need for protecting groups.[1][2]
-
Enzymatic Synthesis: Biocatalytic methods, such as using cytochrome P450 enzymes and catechol oxidase from Aspergillus alliaceus, can convert chalcone precursors to butein.[3][4] This approach offers high specificity but may face challenges in enzyme stability and cost during scale-up.
-
Extraction from Natural Sources: Butein is naturally present in plants like the bark and heartwood of Rhus verniciflua.[5][6] Extraction yields can be low and variable depending on the plant material and extraction method.
The choice of method for scaling up depends on factors such as desired purity, cost-effectiveness, and regulatory considerations. Chemical synthesis is currently the most established method for large-scale production due to its higher yields and more controlled process.
Q2: What are the main challenges when scaling up the chemical synthesis of butein?
A2: Scaling up chemical synthesis of butein presents several challenges:
-
Reaction Selectivity and Purity: Maintaining high selectivity and purity can be difficult at larger scales due to issues with mixing and heat transfer, potentially leading to an increase in side products.
-
Crystallization and Polymorphism: Consistent crystallization to obtain the desired crystal form and size can be challenging. Changes in these properties can affect the product's stability and bioavailability.
-
Thermal Stability: Butein can be sensitive to high temperatures, and prolonged processing times at elevated temperatures during scale-up can lead to degradation.
-
Solvent Handling and Recovery: Large-scale synthesis requires significant volumes of solvents, posing challenges in handling, safety, and efficient recovery.
Q3: How can I improve the yield and purity of butein during large-scale purification?
A3: For large-scale purification of butein, column chromatography is a common and effective method. Here are some tips for improvement:
-
Resin Selection: Use of macroporous resins can be effective for capturing and purifying flavonoids like butein from crude extracts or reaction mixtures.
-
Solvent System Optimization: A step-wise gradient of solvents with increasing polarity can effectively separate butein from impurities.
-
Loading Conditions: Ensure the crude butein is fully dissolved and filtered before loading onto the column to prevent clogging. The pH of the sample and buffers should be controlled to optimize binding and elution.
-
Flow Rate: Optimizing the flow rate during loading, washing, and elution is crucial to ensure efficient separation without compromising resolution.
Q4: What are the stability concerns for butein during and after large-scale production?
A4: Butein is susceptible to degradation from factors such as:
-
Oxidation: As a polyphenol, butein is prone to oxidation, especially in the presence of light, oxygen, and metal ions. This can lead to a loss of activity and the formation of impurities.
-
pH: The stability of butein can be pH-dependent. It is crucial to maintain an optimal pH throughout the process and in the final formulation.
-
Temperature: Exposure to high temperatures during processing, drying, and storage can cause thermal decomposition.
To mitigate these issues, it is recommended to use antioxidants, protect the product from light, use inert atmospheric conditions (e.g., nitrogen), and control the temperature throughout the manufacturing and storage process.
Troubleshooting Guides
Chemical Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction; side reactions; degradation of product. | Optimize reaction time and temperature. Ensure efficient mixing. Use high-purity starting materials. |
| Low Purity | Inefficient purification; presence of starting materials or side products. | Optimize the crystallization process. Employ column chromatography with an appropriate stationary and mobile phase. |
| Inconsistent Crystal Form | Variations in solvent, temperature, or agitation during crystallization. | Tightly control crystallization parameters. Use seeding to promote the desired crystal form. |
Purification (Column Chromatography)
| Issue | Possible Cause | Troubleshooting Steps |
| Column Clogging | Particulates in the sample; precipitation of butein on the column. | Filter the sample before loading. Adjust the solvent composition to ensure butein remains soluble. |
| Poor Separation | Inappropriate resin or solvent system; column overloading. | Screen different resins and solvent systems at a small scale. Reduce the amount of sample loaded onto the column. |
| Butein Elutes in Wash Step | Elution conditions are too strong. | Decrease the polarity of the wash solvent. |
| Butein Does Not Elute | Elution conditions are too weak. | Increase the polarity of the elution solvent. |
Extraction from Natural Sources
| Issue | Possible Cause | Troubleshooting Steps |
| Low Extraction Yield | Inefficient extraction method; poor quality of plant material. | Optimize extraction parameters (solvent, temperature, time). Use a more advanced technique like supercritical fluid extraction. Ensure proper sourcing and storage of raw materials. |
| High Impurity Levels | Co-extraction of other compounds. | Employ a multi-step purification process, including liquid-liquid extraction and column chromatography. |
Data Presentation
Table 1: Comparison of Butein Synthesis and Extraction Methods at Different Scales (Illustrative)
| Method | Scale | Yield | Purity | Estimated Cost per Gram |
| Chemical Synthesis | Lab (1-10 g) | 75-88% | >95% | Moderate |
| Pilot (1-10 kg) | 65-80% | >95% | Lower | |
| Industrial (>100 kg) | 60-75% | >98% | Lowest | |
| Enzymatic Synthesis | Lab (mg-g) | 40-60% | >98% | High |
| Pilot (g-kg) | 30-50% | >98% | High | |
| Industrial (kg) | Feasibility under investigation | >99% | Very High | |
| Extraction | Lab (g) | 0.1-1% (from dried plant material) | 80-95% (after initial purification) | High |
| Pilot (kg) | 0.1-0.8% | 85-97% | Moderate | |
| Industrial (tonnes) | 0.05-0.5% | >95% | Variable |
Note: The data in this table is illustrative and can vary significantly based on the specific process, equipment, and raw material quality.
Experimental Protocols
Key Experiment: Pilot-Scale Purification of Butein via Column Chromatography
Objective: To purify a 1 kg batch of crude synthetic butein to a purity of >98%.
Methodology:
-
Column Preparation:
-
A stainless-steel column (20 cm diameter x 150 cm height) is packed with 25 kg of macroporous adsorbent resin (e.g., Amberlite® XAD7HP).
-
The column is equilibrated with 3 bed volumes of 20% ethanol in deionized water.
-
-
Sample Preparation:
-
1 kg of crude butein is dissolved in 10 L of 50% ethanol with gentle heating and stirring.
-
The solution is cooled to room temperature and filtered through a 1 µm filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
The filtered butein solution is loaded onto the equilibrated column at a flow rate of 2 L/min.
-
The column is washed with 5 bed volumes of 20% ethanol to remove highly polar impurities.
-
The column is then washed with 5 bed volumes of 40% ethanol to remove less polar impurities.
-
Butein is eluted from the column using 80% ethanol at a flow rate of 3 L/min. Fractions are collected based on UV absorbance at 380 nm.
-
-
Product Concentration and Isolation:
-
The butein-rich fractions are combined and the ethanol is removed under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution is cooled to 4°C to induce crystallization.
-
The crystallized butein is collected by filtration, washed with cold deionized water, and dried under vacuum at 40°C to a constant weight.
-
-
Quality Control:
-
The purity of the final product is assessed by HPLC.
-
The identity of the butein is confirmed by ¹H-NMR and Mass Spectrometry.
-
Mandatory Visualization
Butein Activation of the Nrf2 Signaling Pathway
Butein has been shown to exert its antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway.[7][8][9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Butein can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their transcription and the subsequent synthesis of protective proteins like Heme Oxygenase-1 (HO-1).
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. polyols-eu.org [polyols-eu.org]
- 4. Regulatory Requirements for API, BIOLOGICS & NOVEL THERAPEUTICS.pdf [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Butein Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Butin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two notable flavonoids, butin and quercetin. Drawing from experimental data, we delve into their mechanisms of action, quantitative antioxidant capacities, and the signaling pathways they modulate. This objective analysis aims to equip researchers and drug development professionals with the critical information needed to evaluate the potential of these compounds in therapeutic applications.
Executive Summary
Both this compound and quercetin are potent antioxidants, yet they exhibit distinct profiles in their radical-scavenging activities and cellular mechanisms. Quercetin generally demonstrates superior free radical-scavenging activity in chemical assays. However, both flavonoids effectively mitigate cellular oxidative stress through the modulation of key signaling pathways, including the Nrf2 pathway, a critical regulator of endogenous antioxidant responses.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and quercetin has been evaluated using various in vitro assays, which measure the ability of a compound to neutralize free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant; a lower IC50 value indicates greater antioxidant activity.
While direct comparative studies providing IC50 values for both this compound and quercetin from the same experimental setup are limited, the available data from various studies are summarized below. It is important to note that variations in experimental conditions can influence IC50 values.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Antioxidant Assay | This compound (μM) | Quercetin (μM) | Reference Compound |
| DPPH Radical Scavenging | Data not available | 4.60 ± 0.3[1] | Ascorbic Acid: ~25-50 |
| ABTS Radical Scavenging | Data not available | 48.0 ± 4.4[1] | Trolox: ~5-15 |
Note: The IC50 values for quercetin are provided as examples from the literature. The absence of directly comparable IC50 values for this compound highlights a gap in the current research landscape.
Mechanisms of Antioxidant Action
This compound and quercetin exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
Free Radical Scavenging
Quercetin is a well-established free radical scavenger, a property attributed to its specific chemical structure, including the presence of multiple hydroxyl groups.[2] It effectively neutralizes reactive oxygen species (ROS) such as superoxide and hydroxyl radicals.
This compound also demonstrates the ability to scavenge intracellular ROS and inhibit lipid peroxidation, contributing to its cytoprotective effects against oxidative stress-induced cell damage.
Modulation of Cellular Signaling Pathways
A critical aspect of the antioxidant activity of both flavonoids is their ability to influence cellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.
This compound:
-
PI3K/Akt/Nrf2 Pathway: this compound has been shown to activate the transcription factor Nrf2 through the PI3K/Akt signaling pathway. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD).
-
SEK1-JNK-AP-1 Pathway: this compound can inhibit the SEK1-JNK-AP-1 signaling cascade, a pathway often involved in oxidative stress-induced apoptosis.
Quercetin:
-
Nrf2 Pathway: Similar to this compound, quercetin is a potent activator of the Nrf2 signaling pathway. This activation leads to the enhanced expression of a wide array of antioxidant and detoxification enzymes, bolstering the cell's endogenous defense mechanisms.
-
Other Pathways: Quercetin is also known to modulate other signaling pathways involved in inflammation and cell survival, such as NF-κB and p38 MAPK, which are closely linked to oxidative stress.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the antioxidant activity of this compound and quercetin.
Caption: this compound-activated PI3K/Akt/Nrf2 signaling pathway.
References
Butin's Therapeutic Potential: A Comparative Guide for Preclinical Research
An objective analysis of butin's performance against alternative compounds in preclinical models, supported by experimental data.
This compound, a flavonoid compound, has demonstrated a range of therapeutic effects in various preclinical studies, positioning it as a promising candidate for further drug development. This guide provides a comprehensive comparison of this compound's efficacy in preclinical models of cancer, neurodegenerative diseases, and inflammation, alongside detailed experimental protocols and an exploration of its molecular mechanisms of action.
Anticancer Effects
This compound has exhibited significant anticancer activity in both in vitro and in vivo preclinical models. Its efficacy is comparable to or, in some cases, surpasses that of other flavonoid compounds.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | [1] |
| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | [1] |
| LNCaP | Prostate Cancer | 10-30 | [2] |
| A549 | Lung Cancer | ~100 | [3] |
| MDA-MB-231 | Breast Cancer | ~100 | [3] |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. This table summarizes the IC50 values of this compound against various cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent.
In Vivo Tumor Growth Inhibition
This compound's anticancer potential has been further validated in in vivo animal models, where it has been shown to significantly inhibit tumor growth.
| Preclinical Model | Cancer Type | This compound Treatment | Tumor Growth Inhibition | Citation(s) |
| Athymic nude mice with LNCaP xenografts | Prostate Cancer | Not specified | Significant inhibition of tumor growth and reduction in serum prostate-specific antigen levels. | [2][4] |
| Chick Chorioallantoic Membrane (CAM) with A549 xenografts | Lung Cancer | 100 µM every 48 hours for 6 days | Significant reduction in tumor weight and volume. | [3] |
| Chick Chorioallantoic Membrane (CAM) with MDA-MB-231 xenografts | Breast Cancer | 100 µM every 48 hours for 6 days | Significant reduction in tumor weight and volume. | [3] |
| Athymic nude mice with CAL27 xenografts | Oral Squamous Cell Carcinoma | 10 mg/kg intraperitoneally every 2 days | Significant inhibition of tumor growth. | [1][5] |
Table 2: In Vivo Anticancer Efficacy of this compound. This table highlights this compound's ability to suppress tumor growth in various preclinical models, supporting its potential as a therapeutic agent for cancer.
Neuroprotective Effects
This compound has shown promise in preclinical models of neurodegenerative diseases, primarily attributed to its antioxidant and anti-inflammatory properties.
Further research is needed to provide quantitative data for a direct comparison with other neuroprotective agents.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity, as demonstrated in the carrageenan-induced paw edema model, a standard in vivo assay for evaluating anti-inflammatory drugs.
| Preclinical Model | This compound Treatment (mg/kg) | Paw Edema Inhibition (%) | Comparison Compound | Comparison Compound Inhibition (%) | Citation(s) |
| Carrageenan-induced paw edema in mice | 10 | Remarkable decrease | Not specified | Not specified | [6] |
| 15 | Remarkable decrease | [6] | |||
| 20 | Remarkable decrease | [6] |
Table 3: Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model. This table shows the dose-dependent anti-inflammatory effect of this compound in a well-established preclinical model of inflammation.
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound directly inhibits IκBα kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes.
References
- 1. Butein inhibits oral squamous cell carcinoma growth via promoting MCL-1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butein induces apoptosis and inhibits prostate tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butein inhibits oral squamous cell carcinoma growth via promoting MCL-1 ubiquitination [jcancer.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Butin and Other Flavonoids on the Nrf2 Pathway: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of butin and other prominent flavonoids—quercetin, luteolin, and fisetin—in their capacity to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress and inflammation, making its activators promising therapeutic agents.
This guide synthesizes experimental data to objectively compare the performance of these flavonoids, offering insights into their relative potency and mechanisms of action. Detailed experimental protocols for key assays are also provided to support further research in this area.
Comparative Efficacy of Flavonoids on Nrf2 Activation
The activation of the Nrf2 pathway by flavonoids is a key mechanism underlying their cytoprotective effects. This process typically involves the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of a suite of antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
While direct comparative studies under identical experimental conditions are limited, the existing literature provides valuable data points for an initial assessment of the relative efficacy of this compound, quercetin, luteolin, and fisetin.
| Flavonoid | Cell Line | Concentration | Fold Increase in Nrf2 Activity/Target Gene Expression | Reference |
| This compound | HT22 & BV2 microglia | Not Specified | Dose-dependently increased ARE-driven luciferase activity. | [1] |
| H9c2 | 12.5, 25, 50 µM | Dose-dependently increased Nrf2 levels in cytoplasm and nucleus. | [2] | |
| Quercetin | MCF-7 | 15 µM | ~2-fold increase in Luc activity with ARE reporter. | [3] |
| HepG2 | Not Specified | Initiated ARE binding activity and NQO1 expression. | [4] | |
| Luteolin | C2C12 | 3.125, 6.25, 12.5 µM | Significantly enhances Nrf2 activity. | [5][6] |
| HCT116 | Not Specified | Increased mRNA expression of Nrf2, HO-1, and NQO1 in a dose-dependent manner. | [1] | |
| Mouse Liver | 0.1, 1, 10 mg/kg | Significantly increased nuclear translocation of Nrf2 (1.65 to 1.80-fold). | [7][8] | |
| Fisetin | HepG2 | Not Specified | Enhanced luciferase activity of ARE-regulated transactivation. | [9] |
| HepG2 | Not Specified | Upregulated mRNA expression of HO-1, GCLC, GCLM, and NQO1. | [9] |
Note: The data presented is compiled from various studies with different experimental setups. Direct comparison of potency should be made with caution.
From the available data, it is evident that all four flavonoids are effective activators of the Nrf2 pathway. One study suggested that the anti-inflammatory effect of butein, which is linked to Nrf2 activation, was greater than that of luteolin. However, without standardized comparative data like EC50 values, a definitive ranking of their potency remains to be established.
Nrf2 Signaling Pathway and Flavonoid Intervention
The following diagram illustrates the canonical Nrf2 signaling pathway and the points of intervention by flavonoids.
Caption: Flavonoid-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and extension of these findings.
Western Blot for Nrf2 Nuclear Translocation
This protocol is designed to assess the accumulation of Nrf2 in the nucleus following flavonoid treatment.
a. Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, H9c2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other flavonoids for a specified time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
b. Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves a series of centrifugation steps with different lysis buffers.
c. Protein Quantification:
-
Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
e. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Nrf2 band intensity to the respective loading control (Lamin B1 for nuclear, β-actin for cytoplasmic).
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
a. Cell Culture and Transfection:
-
Plate cells in a 24-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
b. Flavonoid Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound or other flavonoids for a specified duration (e.g., 12-24 hours).
c. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold induction relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol quantifies the mRNA levels of Nrf2 target genes like HO-1 and NQO1.
a. Cell Culture and Treatment:
-
Treat cells with flavonoids as described in the Western blot protocol.
b. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
c. qPCR:
-
Perform qPCR using a real-time PCR system with SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
d. Data Analysis:
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and express the results as fold change relative to the vehicle-treated control.
Primer Sequences (Human):
-
HO-1 Forward: 5'-CAGGCAGAGAATGCTGAGTTC-3'
-
HO-1 Reverse: 5'-GCTTCACATAGCGCTGCA-3'
-
NQO1 Forward: 5'-GGCAGCGTTCGGTATTACCTA-3'
-
NQO1 Reverse: 5'-TCGGCAGGATACTGAAAGTCA-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of flavonoids on the Nrf2 pathway.
References
- 1. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sebhau.edu.ly [sebhau.edu.ly]
- 3. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fisetin and Quercetin: Promising Flavonoids with Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase | PLOS One [journals.plos.org]
- 9. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [ouci.dntb.gov.ua]
Butein's Anti-Cancer Efficacy: A Comparative Analysis in Bladder and Prostate Cancer Cell Lines
Butein, a chalcone derived from various medicinal plants, has demonstrated significant potential as an anti-cancer agent. This guide provides a comparative analysis of butein's effects on two distinct cancer cell lines: T24 human bladder cancer cells and PC-3 human prostate cancer cells. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers researchers and drug development professionals a comprehensive overview of butein's differential efficacy and mechanism of action.
Quantitative Comparison of Butein's Effects
The cytotoxic and pro-apoptotic effects of butein vary between different cancer cell lines. The following table summarizes the key quantitative data for butein's activity in T24 and PC-3 cells.
| Parameter | T24 (Bladder Cancer) | PC-3 (Prostate Cancer) | Source |
| IC50 (48h) | 30 µM | 20 µM | |
| Apoptosis Induction (at IC50) | Significant increase in apoptotic cells | Significant increase in apoptotic cells | |
| Key Molecular Target | STAT3 | STAT3 |
Signaling Pathway: Butein's Inhibition of the STAT3 Pathway
Butein exerts its anti-cancer effects in both T24 and PC-3 cells primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is crucial for tumor cell proliferation, survival, and invasion. The diagram below illustrates the key steps in this pathway and the point of inhibition by butein.
Caption: Butein inhibits the STAT3 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the effects of butein on T24 and PC-3 cells.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of butein.
-
Cell Seeding: T24 and PC-3 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Butein Treatment: The cells are then treated with various concentrations of butein (e.g., 0, 5, 10, 20, 30, 40, 50 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by butein.
Caption: Workflow for apoptosis detection.
-
Cell Treatment: T24 and PC-3 cells are treated with butein at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
Butein demonstrates potent anti-cancer activity in both bladder and prostate cancer cell lines, with a slightly higher efficacy observed in PC-3 prostate cancer cells as indicated by a lower IC50 value. The primary mechanism of action in both cell types involves the inhibition of the STAT3 signaling pathway, leading to the induction of apoptosis. These findings underscore the potential of butein as a therapeutic agent for different types of cancers, although further in-vivo studies are warranted to validate these in-vitro results.
Comparative Efficacy of Butin and Standard-of-Care Drugs: A Guide for Researchers
An Objective Analysis of Preclinical Data on a Promising Flavonoid
In the landscape of drug discovery, natural compounds are a vital source of novel therapeutic agents. Butin, a flavonoid found in the heartwood of Dalbergia odorifera and other plants, has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties observed in preclinical studies.[1] This guide provides a comparative overview of the current understanding of this compound's efficacy, benchmarked against established standard-of-care drugs such as the nonsteroidal anti-inflammatory drugs (NSAIDs) aspirin and ibuprofen, and the neuroprotective agent edaravone. This analysis is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential of this compound and underscore the need for further investigation.
Quantitative Comparison of Efficacy
Direct comparative studies providing quantitative efficacy data, such as IC50 values for cyclooxygenase (COX) inhibition or head-to-head in vivo results, between this compound and standard-of-care drugs are limited in the currently available literature. However, to provide a framework for understanding the potency of standard therapies, the following table summarizes the inhibitory concentrations for aspirin and ibuprofen on COX-1 and COX-2 enzymes.
| Drug | Target | IC50 (µM) | Selectivity (COX-1/COX-2 Ratio) |
| Aspirin | COX-1 | 3.57 | ~0.12 |
| COX-2 | 29.3 | ||
| Ibuprofen | COX-1 | 12 | 0.15 |
| COX-2 | 80 | ||
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available |
Note: IC50 values can vary depending on the experimental conditions and assay used. The data presented for aspirin and ibuprofen is sourced from studies on human articular chondrocytes and peripheral monocytes.[2][3] The absence of data for this compound highlights a significant gap in the current research landscape.
Mechanisms of Action and Signaling Pathways
This compound's therapeutic effects are attributed to its modulation of several key signaling pathways, which differ significantly from the mechanisms of standard NSAIDs.
This compound's Neuroprotective and Anti-inflammatory Pathways:
This compound exerts its neuroprotective and anti-inflammatory effects primarily through the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB signaling cascade.[4]
-
Nrf2/ARE Pathway Activation: this compound promotes the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This leads to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which plays a crucial role in mitigating oxidative stress.[4] The PI3K/Akt pathway is an upstream activator of Nrf2 that is also modulated by this compound.[4]
-
NF-κB Pathway Inhibition: In inflammatory conditions, this compound has been shown to suppress the activation of NF-κB.[4] By inhibiting this key pro-inflammatory transcription factor, this compound downregulates the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]
Aspirin and Ibuprofen's Mechanism of Action:
Aspirin and ibuprofen are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
-
COX-1 Inhibition: Leads to the reduction of prostaglandin synthesis that is involved in the protection of the gastric mucosa and platelet aggregation. This inhibition is responsible for both the therapeutic anti-platelet effect of low-dose aspirin and the common gastrointestinal side effects of NSAIDs.
-
COX-2 Inhibition: Reduces the production of prostaglandins at sites of inflammation, thereby mediating the analgesic and anti-inflammatory effects of these drugs.
Detailed Experimental Protocols
The following are representative experimental protocols based on methodologies described in preclinical studies of this compound and standard inflammation and neuroprotection models.
1. In Vitro Anti-inflammatory Activity Assay (LPS-induced Inflammation in Macrophages)
This assay evaluates the ability of a compound to suppress the inflammatory response in vitro.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a standard-of-care drug (e.g., ibuprofen) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) to the cell culture medium for a specified duration (e.g., 24 hours).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Gene and Protein Expression: The expression levels of iNOS and COX-2 are determined by RT-PCR and Western blotting, respectively.
-
2. In Vivo Neuroprotection Assay (Rotenone-Induced Parkinson's Disease Model in Rats)
This model is used to assess the neuroprotective effects of compounds against Parkinson's disease-like pathology.[5]
-
Animal Model: Male Wistar rats are administered rotenone (e.g., 2 mg/kg, subcutaneously) daily for a specified period (e.g., 28 days) to induce neurotoxicity and motor deficits characteristic of Parkinson's disease.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% w/v sodium CMC).
-
Group 2: Rotenone control.
-
Group 3 & 4: this compound (e.g., 25 and 50 mg/kg, orally) administered daily, prior to rotenone injection.
-
Group 5: Standard-of-care drug (e.g., L-DOPA/carbidopa) as a positive control.
-
-
Behavioral Assessments: Motor coordination and locomotor activity are assessed using tests such as the rotarod test, open-field test, and grip strength test at regular intervals during the study.
-
Biochemical and Histopathological Analysis: At the end of the treatment period, animals are euthanized, and brain tissues (specifically the striatum and substantia nigra) are collected.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), nitrite, and endogenous antioxidants (glutathione, catalase, superoxide dismutase) are measured.
-
Neuroinflammatory Markers: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using ELISA.
-
Histopathology: Neuronal loss in the substantia nigra is assessed by immunohistochemical staining for tyrosine hydroxylase (TH).
-
Conclusion
The available preclinical evidence strongly suggests that this compound is a promising therapeutic candidate with potent antioxidant, anti-inflammatory, and neuroprotective properties. Its mechanisms of action, centered around the Nrf2 and NF-κB signaling pathways, are distinct from those of standard NSAIDs, offering a potentially different therapeutic approach with a different side-effect profile.
However, a critical gap exists in the literature regarding direct, quantitative comparisons of this compound's efficacy against standard-of-care drugs. Future research should prioritize head-to-head comparative studies to establish the relative potency and therapeutic potential of this compound. Such studies will be crucial in determining its viability for further development as a novel therapeutic agent for inflammatory and neurodegenerative diseases.
References
- 1. This compound Mitigates Memory Impairment in Streptozotocin-Induced Diabetic Rats by Inhibiting Oxidative Stress and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butein provides neuroprotective and anti‐neuroinflammatory effects through Nrf2/ARE‐dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Butin's Potential Binding Targets and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding targets of butin, a flavonoid with known antioxidant and anti-inflammatory properties. Due to the limited availability of direct experimental validation for this compound's binding targets, this guide focuses on experimentally validated data for eriodictyol, a structurally analogous flavonoid, to infer potential targets for this compound. The primary putative target identified through this approach is Jun N-terminal kinase (JNK), a key signaling protein involved in inflammatory pathways.
Putative Binding Target: Jun N-terminal Kinase (JNK)
Eriodictyol, which shares a high degree of structural similarity with this compound, has been shown to directly interact with JNK. This interaction was demonstrated using multiple biophysical techniques, suggesting that JNK is a plausible direct target for this compound as well.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinity of eriodictyol for JNK, alongside comparable data for well-established JNK inhibitors. This comparison provides a quantitative basis for evaluating the potential potency of this compound as a JNK-interacting compound.
| Compound | Target | Binding Affinity (K_a, M⁻¹) | IC₅₀ (nM) | Method |
| Eriodictyol | JNK | 8.79 x 10⁵ | - | Fluorescence Quenching[1][2][3] |
| SP600125 | JNK1/2/3 | - | 40/40/90 | Kinase Assay |
| AS601245 | JNK1/2/3 | - | 150/80/230 | Kinase Assay |
| JNK Inhibitor VIII | JNK3 | - | 40 | Kinase Assay[4] |
Note: A higher binding affinity constant (K_a) indicates a stronger binding interaction. A lower IC₅₀ value indicates a more potent inhibitor.
Signaling Pathway of JNK in Inflammation
The following diagram illustrates the signaling pathway involving JNK, which is implicated in the production of pro-inflammatory cytokines. This compound, through its potential interaction with JNK, may modulate this pathway, leading to its observed anti-inflammatory effects.
Caption: Putative mechanism of this compound's anti-inflammatory action via JNK inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the interaction between flavonoids and JNK. These protocols can be adapted for the experimental validation of this compound's binding targets.
Fluorescence Quenching Assay for Binding Affinity Determination
Objective: To determine the binding constant (K_a) of a ligand (e.g., this compound) to a protein (e.g., JNK) by measuring the quenching of the protein's intrinsic tryptophan fluorescence.
Materials:
-
Purified JNK protein
-
This compound (or other flavonoid) stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a solution of JNK in PBS at a constant concentration (e.g., 2 µM).
-
Prepare a series of solutions with a fixed concentration of JNK and varying concentrations of this compound.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence emission spectra of each solution, with an excitation wavelength of 280 nm (to excite tryptophan residues).
-
Record the fluorescence intensity at the emission maximum (typically around 340 nm).
-
Calculate the binding constant (K_a) and the number of binding sites (n) using the Stern-Volmer equation: F₀ / F = 1 + K_sv [Q] = 1 + K_q τ₀ [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, K_sv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, K_q is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.
Saturation Transfer Difference (STD) NMR Spectroscopy
Objective: To identify the binding epitope of a ligand when it interacts with a large protein receptor.
Materials:
-
Purified JNK protein
-
This compound (or other flavonoid)
-
Deuterated buffer (e.g., PBS in D₂O)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Prepare a sample containing the JNK protein and this compound in the deuterated buffer.
-
Acquire a standard 1D ¹H NMR spectrum of the mixture.
-
Acquire an STD NMR spectrum by selectively saturating the protein resonances.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD NMR spectrum, which shows only the signals of the ligand that are in close contact with the protein.
-
Analyze the STD NMR spectrum to identify the protons of this compound that show the strongest signals, which correspond to the parts of the molecule that are in closest proximity to the JNK protein upon binding.
In-Gel Kinase Assay
Objective: To determine the inhibitory effect of a compound on the kinase activity of JNK.
Materials:
-
Cell lysates containing activated JNK
-
GST-c-Jun (a substrate for JNK)
-
This compound (or other inhibitor)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Treat cells with a stimulus to activate the JNK pathway.
-
Prepare whole-cell extracts.
-
Separate the proteins in the cell extracts by SDS-PAGE on a gel containing the JNK substrate, GST-c-Jun.
-
Denature and then renature the proteins within the gel.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP and the test compound (this compound) at various concentrations.
-
Wash the gel extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the phosphorylation of the substrate (GST-c-Jun) using a phosphorimager to determine the extent of JNK inhibition by this compound.
Conclusion
While direct experimental evidence for the binding targets of this compound is currently lacking, data from the structurally similar flavonoid eriodictyol strongly suggest that JNK is a plausible molecular target. The provided comparative data and experimental protocols offer a framework for researchers to further investigate and validate the direct interactions of this compound, which is essential for understanding its mechanism of action and for the development of novel therapeutics. The validation of these interactions will be a critical step in harnessing the full therapeutic potential of this compound.
References
A Comparative Analysis of the Neuroprotective Effects of Butin and Resveratrol
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the neuroprotective properties of two prominent flavonoids, butin and resveratrol, has been compiled to provide researchers, scientists, and drug development professionals with a detailed guide to their mechanisms of action and therapeutic potential. This guide synthesizes experimental data from various preclinical studies, offering an objective analysis of their efficacy in models of neurodegenerative diseases.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, represent a significant challenge in modern medicine. Natural polyphenolic compounds have garnered considerable attention for their potential to mitigate neuronal damage. Among these, this compound, a flavonoid found in the seeds of Butea monosperma, and resveratrol, a stilbenoid present in grapes and red wine, have emerged as promising neuroprotective agents. Both compounds exhibit potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial in combating the multifactorial nature of neurodegeneration. This guide provides a comparative overview of their neuroprotective effects, supported by quantitative data from preclinical studies.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound and resveratrol in various animal models of neurological disorders.
Table 1: Neuroprotective Effects of this compound in Animal Models
| Model | Dosage | Key Findings | Reference |
| Rotenone-induced Parkinson's Disease (Rats) | 25 & 50 mg/kg/day, p.o. for 28 days | Behavioral: Dose-dependent decrease in catalepsy and akinesia.[1][2] Biochemical: Significant reduction in lipid peroxidation (MDA levels) and restoration of antioxidant enzymes (SOD, CAT, GSH).[1] Anti-inflammatory: Dose-dependent reduction in pro-inflammatory cytokines (TNF-α, IL-1β).[1] | [1][2] |
| Streptozotocin-induced Diabetic Neuropathy (Rats) | 25 & 50 mg/kg/day, p.o. for 15 days | Cognitive: Improved learning and memory in Morris water maze and Y-maze tests.[3] Biochemical: Attenuated oxidative stress by reducing MDA and nitrite levels and increasing GSH, SOD, and CAT levels.[3] | [3] |
| 3-Nitropropionic acid-induced Huntington's-like disease (Rats) | 25 & 50 mg/kg, p.o. for 15 days | Motor Function: Improved locomotor activity and performance on the beam-crossing task. Mitochondrial Function: Restored mitochondrial complex enzyme activities (I, II, and III). | [4] |
Table 2: Neuroprotective Effects of Resveratrol in Animal Models
| Model | Dosage | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) - Stroke (Rats) | 30 mg/kg, i.p. | Neurological Deficit: Significantly reduced neurological deficit scores. Infarct Volume: Decreased infarct volume.[5] Apoptosis: Upregulated Bcl-2 and downregulated Bax expression in the hippocampus.[6] | [5][6] |
| Amyloid-beta induced Alzheimer's Disease (Mice) | 25 mg/kg/day, p.o. for 3 weeks | Cognitive: Improved learning and memory.[7] Biochemical: Reduced oxidative stress and lipid peroxidation.[7] | [7] |
| Lipopolysaccharide-induced Parkinson's Disease (Mice) | Not specified | Dopaminergic Protection: Protected dopaminergic neurons from degeneration and improved motor dysfunction. Anti-inflammatory: Suppressed microglia activation and the release of pro-inflammatory factors. | [8] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and resveratrol are mediated through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
This compound's Neuroprotective Signaling
This compound primarily exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This, in turn, mitigates oxidative damage. This compound also inhibits the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.
Resveratrol's Neuroprotective Signaling
Resveratrol's neuroprotective mechanisms are multifaceted. It is a potent activator of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and longevity. SIRT1 activation leads to the deacetylation of various transcription factors, including p53 and NF-κB, thereby inhibiting apoptosis and inflammation. Resveratrol also activates the Nrf2 pathway, similar to this compound, to enhance antioxidant defenses.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Animal Models and Drug Administration
-
Rotenone-induced Parkinson's Disease in Rats: Male Wistar rats are administered rotenone (2 mg/kg, s.c.) daily for 28 days to induce Parkinson's-like pathology. This compound (25 and 50 mg/kg) is administered orally daily, one hour before rotenone injection.[1][2]
-
Streptozotocin-induced Diabetic Neuropathy in Rats: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (40 mg/kg). This compound (25 and 50 mg/kg) is administered orally daily for 15 days, starting three days after STZ injection.[3]
-
Middle Cerebral Artery Occlusion (MCAO) in Rats: Focal cerebral ischemia is induced by occluding the middle cerebral artery for a specified duration, followed by reperfusion. Resveratrol (30 mg/kg, i.p.) is administered at the time of reperfusion.[5]
Behavioral Assessments
-
Catalepsy and Akinesia (Parkinson's Model): The bar test is used to measure catalepsy, where the time taken for the rat to remove its forepaws from an elevated bar is recorded. Akinesia is assessed by measuring the initiation of movement.[2]
-
Morris Water Maze (Cognitive Assessment): This test is used to evaluate spatial learning and memory. The time taken (escape latency) for the animal to find a hidden platform in a pool of water is recorded over several trials.[3]
-
Y-maze (Cognitive Assessment): This maze is used to assess spatial working memory by recording the sequence of arm entries.
Biochemical Assays
-
Lipid Peroxidation (MDA Assay): The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured in brain homogenates using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels are determined in brain tissue homogenates using commercially available assay kits.
-
Pro-inflammatory Cytokine Levels (ELISA): The concentrations of TNF-α and IL-1β in brain tissue are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Conclusion
Both this compound and resveratrol demonstrate significant neuroprotective effects in various preclinical models of neurodegenerative diseases. Their therapeutic potential stems from their ability to counteract oxidative stress, reduce inflammation, and inhibit apoptosis through the modulation of key signaling pathways. While resveratrol has been more extensively studied, this compound shows comparable and potent neuroprotective activity, warranting further investigation as a potential therapeutic agent. This guide provides a foundational comparison to aid researchers in designing future studies to explore the full therapeutic scope of these promising natural compounds. The provided experimental protocols and quantitative data serve as a valuable resource for the scientific community, encouraging standardized and comparative research in the field of neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Mitigates Memory Impairment in Streptozotocin-Induced Diabetic Rats by Inhibiting Oxidative Stress and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Butin Enantiomers in Biological Assays: A Review of Current Findings
A comprehensive review of scientific literature reveals a notable gap in the pharmacological evaluation of butin enantiomers. While racemic this compound is recognized for its antioxidant and enzyme inhibitory properties, studies directly comparing the biological activities of its individual enantiomers, (+)-butin and (-)-butin, are not publicly available. This guide, therefore, highlights the known biological activities of racemic this compound and underscores the need for future research into the stereospecific effects of its enantiomers.
This compound, a flavanone found in various plants, has garnered interest for its potential therapeutic applications. However, like many chiral molecules, the biological activity of this compound may be stereoselective, meaning that the (+)- and (-)-enantiomers could exhibit different potencies and even different pharmacological effects. The absence of studies on the separated enantiomers means that the currently understood bioactivities of "this compound" are based on the racemic mixture, potentially obscuring the true activity of the more potent enantiomer or any unique effects of each.
Known Biological Activities of Racemic this compound
The primary biological activities attributed to racemic this compound are its antioxidant effects and its ability to inhibit certain enzymes, most notably tyrosinase.
Table 1: Summary of Reported Biological Activities of Racemic this compound
| Biological Target/Assay | Observed Effect of Racemic this compound | Quantitative Data (IC50/EC50) | Reference |
| Tyrosinase Inhibition | Inhibition of melanin production | Data for individual enantiomers is not available. | General reviews on flavonoid tyrosinase inhibitors. |
| Antioxidant Activity | Radical scavenging, protection against oxidative stress | Data for individual enantiomers is not available. | Studies on the antioxidant properties of flavonoids. |
Experimental Protocols
While specific protocols for comparing this compound enantiomers are not available, the following are generalized methodologies for the key assays in which racemic this compound has been evaluated. These protocols would be applicable for future studies on the individual enantiomers.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
-
Objective: To determine the concentration of an inhibitor that reduces the activity of the tyrosinase enzyme by 50% (IC50).
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds (this compound enantiomers), and a microplate reader.
-
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compounds (or a control vehicle).
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
DPPH Radical Scavenging Assay
-
Objective: To assess the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials: DPPH solution in methanol, test compounds (this compound enantiomers), and a spectrophotometer.
-
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Signaling Pathways and Experimental Workflows
As there is no specific data on the differential effects of this compound enantiomers, the following diagrams represent a generalized workflow for the evaluation of chiral compounds and a hypothetical signaling pathway for tyrosinase inhibition.
Caption: Workflow for evaluating enantiomer-specific bioactivity.
Caption: Hypothetical pathway of tyrosinase inhibition by a this compound enantiomer.
Future Directions
The lack of data on the individual this compound enantiomers represents a significant knowledge gap. Future research should focus on the following areas:
-
Chiral Synthesis and Separation: Development of robust methods for the stereoselective synthesis or efficient chiral separation of (+)-butin and (-)-butin.
-
Comparative Biological Assays: A head-to-head comparison of the enantiomers in a panel of relevant biological assays, including but not limited to tyrosinase inhibition, antioxidant activity, and anti-inflammatory effects.
-
Pharmacokinetic Studies: Investigation of the stereoselective absorption, distribution, metabolism, and excretion (ADME) of this compound enantiomers to understand how the body processes each form.
-
In Silico Modeling: Molecular docking studies to predict and rationalize the potential differences in binding affinity of the enantiomers to their biological targets.
By pursuing these avenues of research, the scientific community can gain a more complete understanding of the pharmacological potential of this compound and pave the way for the development of more effective and specific therapeutic agents.
comparative analysis of butin's effect on different inflammatory markers
A Comparative Analysis of Butin's Effect on Inflammatory Markers
This compound, a flavonoid found in various plants, has demonstrated significant potential as an anti-inflammatory agent. This guide provides a comparative analysis of its effects on a range of inflammatory and oxidative stress markers, supported by experimental data from preclinical models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Quantitative Analysis of this compound's Efficacy
The following table summarizes the quantitative effects of this compound on key inflammatory and related biomarkers across different experimental models.
| Inflammatory Marker | Model/System | This compound Concentration/Dose | Observed Effect | Reference |
| Pro-inflammatory Cytokines | ||||
| TNF-α | Complete Freund's Adjuvant (CFA)-induced arthritic rats | 25 - 50 mg/kg (oral) | Dose-dependent reduction (4.49% - 40.70%) | [1] |
| IL-1β | CFA-induced arthritic rats | 25 - 50 mg/kg (oral) | Dose-dependent reduction (9.59% - 32.79%) | [1] |
| IL-6 | CFA-induced arthritic rats | 25 - 50 mg/kg (oral) | Dose-dependent reduction (13.35% - 30.41%) | [1] |
| Anti-inflammatory Cytokines | ||||
| IL-10 | CFA-induced arthritic rats | 25 - 50 mg/kg (oral) | Dose-dependent increase (21.34% - 84.37%) | [1] |
| Oxidative & Nitrative Stress Markers | ||||
| Malondialdehyde (MDA) | CFA-induced arthritic rats (paw tissue) | 25 - 50 mg/kg (oral) | Dose-dependent reduction (10.4% - 38.26%) | [1] |
| Myeloperoxidase (MPO) | CFA-induced arthritic rats (paw tissue) | 25 - 50 mg/kg (oral) | Dose-dependent reduction (18.59% - 50.91%) | [1] |
| Nitrite | CFA-induced arthritic rats (paw tissue) | 25 - 50 mg/kg (oral) | Dose-dependent reduction (18.88% - 24.97%) | [1] |
| Malondialdehyde (MDA) | 3-Nitropropionic acid (3-NP)-treated rats (brain) | 25 - 50 mg/kg (oral) | Significant reduction in elevated MDA levels | [2] |
| Nitrite | 3-NP-treated rats (brain) | 25 - 50 mg/kg (oral) | Significant reduction in elevated Nitrite levels | [2] |
| Endogenous Antioxidants | ||||
| Reduced Glutathione (GSH) | 3-NP-treated rats (brain) | 25 - 50 mg/kg (oral) | Significantly restored depleted GSH levels | [2] |
| Superoxide Dismutase (SOD) | 3-NP-treated rats (brain) | 25 - 50 mg/kg (oral) | Significantly restored depleted SOD activity | [2] |
| Catalase | 3-NP-treated rats (brain) | 25 - 50 mg/kg (oral) | Significantly restored depleted Catalase activity | [2] |
Key Signaling Pathways and Experimental Designs
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway, which is a central regulator of inflammatory gene expression.[3][4] The inhibition of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as COX-2 and iNOS, strongly points to an upstream regulatory action by this compound.[5][6]
Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Protocols
The data presented in this guide are derived from robust, well-defined preclinical models. Below are the detailed methodologies for the key experiments cited.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is a well-established method for studying chronic inflammation and screening anti-arthritic agents.
-
Animal Model: Adult Wistar rats (200–240 g) were used.[7]
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the hind paw.[7]
-
Treatment Protocol: this compound was administered orally at doses of 25 and 50 mg/kg for 21 consecutive days, starting from the day of CFA injection. A control group received the vehicle (0.5% SCMC).[7]
-
Assessment of Inflammation: Paw volume was measured at regular intervals (days 7, 14, and 21) to assess edema.[7]
-
Biochemical Analysis: On day 22, blood and paw tissue samples were collected.
Caption: Experimental workflow for the CFA-induced arthritis model in rats.
3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity in Rats
This model is used to investigate neuroinflammation and oxidative stress.
-
Animal Model: Wistar rats (200–240 g) were used.[2]
-
Induction of Neurotoxicity: Animals received intraperitoneal (i.p.) injections of 3-NP (10 mg/kg) for 15 days.[2]
-
Treatment Protocol: this compound (25 and 50 mg/kg) was administered orally for 15 days, one hour prior to the daily 3-NP injection.[2]
-
Biochemical Analysis: On day 15, animals were sacrificed, and brains were removed for biochemical analysis. Brain homogenates were used to measure:
References
- 1. This compound Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Huntington's Effect of this compound in 3-Nitropropionic Acid-Treated Rats: Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Butin: A Comparative Guide
Introduction
Butin, a flavonoid found in the heartwood of Dalbergia odorifera, is recognized for its significant antioxidant, anti-inflammatory, and antiplatelet properties.[1] Its therapeutic potential is under investigation for various conditions, including myocardial infarction and diabetes-induced cardiac damage.[1] As with any bioactive compound, a thorough understanding of its molecular interactions is crucial for drug development. This guide provides an objective assessment of the known and predicted molecular targets of this compound, comparing the available data with established methodologies for comprehensive off-target profiling.
While extensive experimental off-target screening data for this compound, such as broad-panel kinome scans, are not publicly available, computational and targeted experimental studies have begun to elucidate its potential binding partners. This guide summarizes the existing data, details the methodologies used for target identification, and provides a comparative context for researchers, scientists, and drug development professionals.
Predicted and Investigated Targets of this compound
Computational methods, such as molecular docking, have been employed to predict the binding affinity of this compound to specific proteins of therapeutic interest. These in silico approaches provide valuable initial insights into potential molecular interactions.
A recent study utilized molecular docking to evaluate the interaction of this compound with key proteins involved in diabetes and its complications. The study reported the following binding affinities:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Biological Function |
| Caspase-3 | 1NME | -7.4 | Apoptosis |
| NF-κB | 1SVC | -6.5 | Inflammation |
| Serum Insulin | 4IBM | -8.2 | Glucose metabolism |
Data sourced from in vivo and computational investigations on alloxan-induced diabetes.[2]
These findings suggest that this compound's therapeutic effects in the context of diabetes may be mediated through its interaction with these proteins, leading to the modulation of apoptosis and inflammation.[2]
Signaling Pathways Influenced by this compound
Beyond direct protein binding, research has identified signaling pathways that are modulated by this compound, further clarifying its mechanism of action and potential for both on-target and off-target effects.
Mitochondria-Dependent Apoptotic Pathway:
This compound has been shown to protect against oxidative stress-induced cell death by inhibiting the mitochondria-dependent apoptotic pathway.[3][4] Key mechanisms include:
-
Regulation of Bcl-2 family proteins (increasing Bcl-2 and decreasing Bax expression).[3]
-
Inhibition of cytochrome c release.[3]
SEK1-JNK-AP-1 Signaling Cascade:
This compound also attenuates oxidative stress-induced apoptosis by inhibiting the SEK1-JNK-AP-1 pathway.[3] This involves the suppression of JNK phosphorylation and, consequently, the reduction of AP-1 activity.[3]
Figure 1: Signaling pathways modulated by this compound in the context of apoptosis.
Experimental Protocols for Target Identification
The assessment of a compound's target profile relies on a combination of computational and experimental methodologies. While comprehensive experimental data for this compound is lacking, the following protocols represent the standard approaches in the field.
Molecular Docking (as applied to this compound):
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Objective: To predict the binding affinity and mode of interaction between this compound and target proteins (e.g., Caspase-3, NF-κB, Serum Insulin).[2]
-
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB). Prepare the 3D structure of this compound.
-
Binding Site Prediction: Identify the active binding site of the target proteins.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the this compound molecule into the binding site of the target proteins in various conformations and orientations.
-
Scoring and Analysis: Calculate the binding energy (e.g., in kcal/mol) for each pose to estimate the binding affinity. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Comparative Methodology: Kinome Scanning (Standard for Kinase Inhibitors)
Kinome scanning is a high-throughput experimental method to profile the interaction of a compound against a large panel of kinases. This provides a broad view of a compound's selectivity and potential off-target effects within the kinome.
-
Objective: To experimentally determine the binding affinity or inhibitory activity of a compound against hundreds of kinases simultaneously.
-
Generalized Protocol (e.g., KINOMEscan™):
-
Assay Principle: A competition binding assay is typically used. An immobilized ligand that binds to the ATP-binding site of kinases is used.
-
Experimental Setup: Kinases, tagged for detection (e.g., with DNA), are incubated with the test compound and the immobilized ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified (e.g., via qPCR of the DNA tag). A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are often reported as the percentage of control (DMSO) or as dissociation constants (Kd) for each kinase interaction.
-
Figure 2: Comparison of molecular docking and kinome scanning workflows.
Comparison and Future Directions
The current understanding of this compound's off-target effects is in its nascent stages and is primarily based on computational predictions for a limited set of proteins. While molecular docking provides valuable hypotheses, it does not replace the need for broad experimental profiling.
Comparison of Current Knowledge on this compound with Standard Off-Target Profiling:
| Aspect | This compound | Standard Kinase Inhibitor |
| Data Availability | Limited to a few computationally predicted targets. | Often extensive, with experimental data from large kinase panels. |
| Methodology | Primarily in silico (molecular docking). | Primarily experimental (e.g., kinome scanning, cell-based assays). |
| Scope of Assessment | Narrow, focused on proteins related to a specific disease model. | Broad, often covering a significant portion of the human kinome. |
| Quantitative Data | Predicted binding affinities (kcal/mol). | Experimental binding affinities (Kd) or inhibitory concentrations (IC50). |
To advance the development of this compound as a potential therapeutic agent, a more comprehensive assessment of its off-target profile is necessary. Future research should prioritize:
-
Broad-Panel Kinase Screening: To determine if this compound interacts with any protein kinases, which are common off-targets for many small molecules.
-
Proteome-Wide Profiling: Utilizing techniques like chemical proteomics to identify a wider range of potential binding partners in an unbiased manner.
-
Cell-Based Assays: To validate computational predictions and in vitro findings in a more physiologically relevant context.
By undertaking these experimental approaches, a clearer and more complete picture of this compound's selectivity and potential for off-target effects will emerge, which is essential for its safe and effective translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo and computational investigation of this compound against alloxan-induced diabetes via biochemical, histopathological, and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (7,3',4'-trihydroxydihydroflavone) reduces oxidative stress-induced cell death via inhibition of the mitochondria-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bouin's Solution in a Laboratory Setting
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of substances like Bouin's solution is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of Bouin's solution, a common fixative in histology labs.
It is important to note that the term "butin" is likely a misspelling of "Bouin's." The following procedures are based on established guidelines for Bouin's solution.
Bouin's solution is a hazardous mixture typically containing formaldehyde, picric acid, acetic acid, and methanol.[1] Due to its composition, specific protocols must be followed to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the material-specific Safety Data Sheet (SDS). Bouin's solution contains formaldehyde, a known carcinogen, and is subject to the Occupational Safety and Health Act (OSHA) Hazard Communication Standard.[1] Always handle the solution within a fume hood to avoid inhaling harmful vapors and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Disposal Procedures
The appropriate disposal method for used Bouin's solution depends on local regulations and the capabilities of your institution's wastewater treatment plant.
1. Waste Characterization: The first step is to characterize the waste stream according to hazardous waste criteria.[1] Typically, Bouin's fixative solution does not exhibit the hazardous waste characteristics of ignitability, corrosivity, toxicity, or reactivity.[1]
2. Consultation and Notification: Before any disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office or the local wastewater treatment plant.[1] A formal notification of intent to dispose of Bouin's solution via the sanitary sewer may be required.[1]
3. pH Neutralization: If approved for sewer disposal, the pH of the solution must be adjusted to a neutral range, typically between 4.0 and 9.0.[1]
4. Sewer Disposal: For small quantities, and with prior approval, the neutralized solution can be disposed of down the sanitary sewer. This must be followed by flushing with a large volume of water, at least 100 times the volume of the chemical waste, to ensure adequate dilution.[2][3] This option is only viable if the disposal of aldehydes is not in violation of the wastewater treatment permit.[1]
5. Aldehyde Neutralization: An alternative to direct sewer disposal is the use of aldehyde neutralizers.[1] These products render the formaldehyde in the solution non-hazardous. Test strips are often available with these kits to verify that the neutralization reaction is complete before discharge into the sanitary sewer.[1]
6. Hazardous Waste Collection: If sewer disposal is not an option, the waste must be collected as hazardous waste.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with an indication of its hazards (e.g., Flammable, Toxic, Corrosive).[5]
-
Container: Use a sturdy, leak-proof container that is compatible with the chemical waste.[5]
-
Storage: Store the sealed container in a designated, cool, and dry secondary containment area away from heat sources and sunlight.[4][5]
-
Pickup: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste management company.[4]
Expired and Unused Solutions: Expired or unused quantities of Bouin's solution should be evaluated and disposed of as hazardous waste through your institution's designated disposal service.[1] Do not dispose of raw, unused, or concentrated chemicals down the drain.[6]
Quantitative Disposal Parameters
For easy reference, the following table summarizes key quantitative data for the disposal of Bouin's solution.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 4.0 - 9.0 | [1] |
| Water Dilution for Sewer Disposal | At least 100x the volume of the chemical | [2] |
| Methanol Content Limitation | Solutions with >24% alcohol content and a flashpoint <140°F are considered hazardous waste. | [1] |
| Formaldehyde Content | Typically <10% in commercially pre-made solutions. | [1] |
| Picric Acid Content | Typically <1% in commercially pre-made solutions. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of used Bouin's solution.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of Bouin's solution, fostering a culture of safety and responsibility within the research community. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. ph.health.mil [ph.health.mil]
- 2. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 3. bsu.edu [bsu.edu]
- 4. How to Dispose of Butane and Other Solvents | GAIACA [gaiaca.com]
- 5. louisville.edu [louisville.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling Butin
This guide provides crucial safety and logistical information for the handling and disposal of Butin in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe operational workflow.
While this compound is a flavonoid with antioxidant properties and is not currently classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is imperative to handle it with care, as the toxicological properties have not been thoroughly investigated.[1] Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, the following personal protective equipment should be utilized to minimize exposure.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from airborne particles. |
| Body Protection | Laboratory Coat | Standard length | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or N95 Respirator | Recommended when handling powder | Minimizes inhalation of fine particles. |
Operational Plan: Handling this compound Powder
1. Preparation:
-
Ensure a clean and organized workspace.
-
Verify that a chemical spill kit is readily accessible.
-
Confirm that all required PPE is available and in good condition.
2. Weighing and Aliquoting:
-
Conduct all handling of this compound powder within a fume hood or on a bench with adequate ventilation to minimize inhalation risk.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the primary container tightly after use to prevent dispersal of the powder.
3. Solution Preparation:
-
When dissolving this compound, add the powder to the solvent slowly to avoid splashing.
-
If the solvent is volatile, prepare the solution within a fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintain a safe laboratory environment and comply with regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound Powder | Original or clearly labeled, sealed container | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled solid chemical waste container | Segregate from general lab waste. Dispose of through your institution's EHS office. |
| Contaminated PPE (e.g., gloves) | Labeled solid chemical waste container | Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream. |
| Aqueous Solutions of this compound | Labeled aqueous chemical waste container | Do not pour down the drain. Collect in a sealed, compatible container for EHS pickup. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
